Hcv-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C40H48N8O6S |
|---|---|
Molecular Weight |
768.9 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[2-[5-[2-[2-[1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C40H48N8O6S/c1-21(2)32(45-39(51)53-5)37(49)47-15-7-9-29(47)35-41-19-27(43-35)24-13-14-26-23(17-24)11-12-25-18-31(55-34(25)26)28-20-42-36(44-28)30-10-8-16-48(30)38(50)33(22(3)4)46-40(52)54-6/h11-14,17-22,29-30,32-33H,7-10,15-16H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t29?,30?,32-,33-/m0/s1 |
InChI Key |
LDAZZKPDFMKNSP-RQRATSDMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
HCV-IN-7: A Technical Overview of a Pan-Genotypic NS5A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
HCV-IN-7 is a potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] This document provides a comprehensive technical guide to the core mechanism of action of this compound, including quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows. The information presented is synthesized from publicly available research, primarily the discovery and characterization of this compound series.
Core Mechanism of Action
This compound targets the HCV NS5A protein, a critical component of the viral replication complex.[1][3][4] NS5A is a multifunctional phosphoprotein that plays essential roles in both viral RNA replication and the assembly of new virus particles.[4][5] Although it has no known enzymatic function, NS5A acts as a crucial scaffold, interacting with both viral and host cell factors to create an environment conducive to viral propagation.[5][6]
The primary mechanism of action for NS5A inhibitors, including this compound, involves binding to the N-terminus of NS5A. This binding event is thought to induce a conformational change in the protein, disrupting its ability to interact with other components of the replication complex. This disruption ultimately leads to the inhibition of two key processes in the HCV life cycle:
-
Inhibition of RNA Replication: NS5A is essential for the formation of the "membranous web," a specialized intracellular structure derived from host cell membranes where HCV RNA replication occurs.[6] By binding to NS5A, this compound is believed to interfere with the proper formation and function of this replication complex, thereby halting the synthesis of new viral RNA.[4][6]
-
Impairment of Virion Assembly: NS5A is also involved in the late stages of the viral life cycle, specifically the assembly of new infectious virions.[4][6] Inhibition of NS5A function by this compound likely disrupts the trafficking and packaging of the viral genome into new virus particles.
The following diagram illustrates the proposed mechanism of action of this compound at the cellular level.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Discovery and Synthesis of a Novel Hepatitis C Virus Inhibitor
Disclaimer: Publicly available scientific literature and databases do not contain information on a specific compound designated "HCV-IN-7". Therefore, this guide provides a representative overview based on the discovery and synthesis of a hypothetical novel Hepatitis C Virus (HCV) NS5B polymerase inhibitor, herein referred to as HCV-NS5B-IN-X . The data, protocols, and pathways described are illustrative of the drug development process for this class of antiviral agents.
Introduction to Hepatitis C Virus and the NS5B Polymerase Target
Hepatitis C is an infectious disease of the liver caused by the Hepatitis C virus (HCV), a single-stranded RNA virus belonging to the Flaviviridae family.[1] Chronic HCV infection can lead to severe liver complications, including cirrhosis and hepatocellular carcinoma.[1] The HCV genome encodes a single polyprotein that is processed into several structural and non-structural (NS) proteins.[2][3]
The NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral RNA genome.[2][4] As a key enzyme in the viral life cycle, and because it does not have a functional equivalent in mammalian cells, NS5B is a prime target for the development of direct-acting antiviral (DAA) therapies.[4][5] Inhibitors of NS5B can be categorized as nucleoside/nucleotide inhibitors (NIs) that compete with the natural substrates of the enzyme, or non-nucleoside inhibitors (NNIs) that bind to allosteric sites and induce conformational changes that inhibit its activity.[2][6]
Discovery of HCV-NS5B-IN-X
The discovery of HCV-NS5B-IN-X was the result of a comprehensive drug discovery campaign that integrated computational modeling and high-throughput screening to identify novel, potent inhibitors of the HCV NS5B polymerase.
High-Throughput Screening (HTS) Campaign
A proprietary library of diverse small molecules was screened against the recombinant HCV NS5B polymerase enzyme. The primary screen was a biochemical assay measuring the incorporation of a fluorescently labeled nucleotide into an RNA template.
Experimental Protocol: NS5B Polymerase Inhibition Assay
-
Enzyme and Template Preparation : Recombinant HCV NS5B polymerase (genotype 1b) was expressed in E. coli and purified. A synthetic RNA template and primer were utilized.
-
Reaction Mixture : The reaction buffer contained 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 40 µg/mL BSA, a mixture of ATP, CTP, UTP, and a low concentration of fluorescently labeled GTP.
-
Compound Incubation : Test compounds, including HCV-NS5B-IN-X, were pre-incubated with the NS5B enzyme for 30 minutes at 30°C.
-
Reaction Initiation and Termination : The reaction was initiated by the addition of the RNA template/primer and the nucleotide mixture. The reaction was allowed to proceed for 60 minutes at 30°C and then terminated by the addition of EDTA.
-
Detection : The amount of incorporated fluorescent GTP was quantified using a fluorescence plate reader. The percent inhibition was calculated relative to a DMSO control.
Lead Optimization and Structure-Activity Relationship (SAR)
Initial hits from the HTS campaign were subjected to medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. This lead optimization phase led to the identification of HCV-NS5B-IN-X.
In Vitro Characterization of HCV-NS5B-IN-X
Enzymatic and Antiviral Activity
HCV-NS5B-IN-X demonstrated potent inhibition of the NS5B polymerase and robust antiviral activity in cell-based HCV replicon assays. The HCV replicon system is a cell-based model where a subgenomic portion of the HCV RNA, containing the NS proteins necessary for replication, is stably maintained and replicates in human hepatoma cells.[7][8]
Table 1: In Vitro Activity of HCV-NS5B-IN-X and Analogs
| Compound | NS5B IC₅₀ (nM) | Genotype 1b Replicon EC₅₀ (nM) | Genotype 2a Replicon EC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) |
| HCV-NS5B-IN-X | 15 | 45 | 120 | >50 |
| Analog A | 150 | 400 | >1000 | >50 |
| Analog B | 25 | 80 | 250 | >50 |
| Analog C | 5 | 20 | 75 | 25 |
IC₅₀: 50% inhibitory concentration; EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration.
Experimental Protocol: HCV Replicon Assay
-
Cell Culture : Huh-7 cells harboring a subgenomic HCV genotype 1b replicon expressing firefly luciferase were used.
-
Compound Treatment : Cells were seeded in 96-well plates and treated with serial dilutions of the test compounds for 72 hours.
-
Luciferase Assay : After incubation, the cells were lysed, and the luciferase activity was measured using a luminometer. The EC₅₀ value was calculated as the concentration of the compound that reduced luciferase activity by 50%.
-
Cytotoxicity Assay : A parallel assay was conducted to measure cell viability (e.g., using a CellTiter-Glo® assay) to determine the CC₅₀.
Synthesis of HCV-NS5B-IN-X
The chemical synthesis of HCV-NS5B-IN-X is a multi-step process. A representative synthetic scheme is outlined below.
Experimental Protocol: Synthesis of HCV-NS5B-IN-X (Illustrative)
-
Step 1: Suzuki Coupling : A boronic acid derivative (Intermediate A) is coupled with a halogenated aromatic compound (Intermediate B) using a palladium catalyst to form the core scaffold.
-
Step 2: Amide Bond Formation : The resulting intermediate is then coupled with a substituted amine using a standard peptide coupling reagent (e.g., HATU) to introduce a key side chain.
-
Step 3: Deprotection : A final deprotection step removes any protecting groups to yield the final product, HCV-NS5B-IN-X.
-
Purification and Characterization : The final compound is purified by reverse-phase HPLC and its structure is confirmed by ¹H NMR and mass spectrometry.
Visualizations
Caption: HCV Replication Cycle and the inhibitory action of HCV-NS5B-IN-X on NS5B polymerase.
Caption: High-Throughput Screening workflow for the discovery of HCV NS5B inhibitors.
Caption: Representative synthetic workflow for HCV-NS5B-IN-X.
References
- 1. Hepatitis C - Wikipedia [en.wikipedia.org]
- 2. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 7. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]
- 8. Hepatitis C Virus P7—A Viroporin Crucial for Virus Assembly and an Emerging Target for Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of HCV-IN-7: An In-Depth Technical Guide on its Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral activity of HCV-IN-7, a potent, orally active, and pan-genotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). This document details the quantitative antiviral and cytotoxicity data, outlines the experimental protocols used for its characterization, and visualizes its mechanism of action through a signaling pathway diagram.
Quantitative Antiviral and Cytotoxicity Profile of this compound
This compound has demonstrated significant potency against a range of HCV genotypes. The following table summarizes the available quantitative data for its inhibitory and cytotoxic activities. Of note, while direct enzymatic inhibition (IC50) and cytotoxicity data are available, specific 50% effective concentration (EC50) values from cell-based replicon assays are not publicly available at this time. EC50 values are the standard measure for antiviral activity in a cellular context.
| Parameter | Value | Cell Line/Genotype | Assay Type |
| IC50 (50% Inhibitory Concentration) | Enzymatic Assay | ||
| 12 pM | Genotype 1b | NS5A Inhibition | |
| 27 pM | Genotype 1a | NS5A Inhibition | |
| 5 pM | Genotype 2a | NS5A Inhibition | |
| 47 pM | Genotype 3a | NS5A Inhibition | |
| 3 pM | Genotype 4a | NS5A Inhibition | |
| 28 pM | Genotype 6a | NS5A Inhibition | |
| Cytotoxicity | Cell Viability Assay | ||
| 14% at 10 µM | Huh7 | Not Specified | |
| 22% at 10 µM | HepG2 | Not Specified | |
| 36% at 10 µM | HEK | Not Specified |
Note: The IC50 values represent the concentration of this compound required to inhibit the activity of the isolated NS5A protein by 50%. The cytotoxicity data indicates the percentage of cell death observed at a concentration of 10 µM. A full CC50 (50% cytotoxic concentration) value is not available.
Mechanism of Action: Inhibition of HCV NS5A
This compound targets the viral nonstructural protein 5A (NS5A), a key multifunctional protein essential for HCV replication and assembly. NS5A does not have enzymatic activity itself but acts as a scaffold and regulator, interacting with both viral and host factors. Its functions are critically dependent on its phosphorylation state.
The primary mechanism of action for NS5A inhibitors like this compound involves binding to the N-terminus of NS5A. This binding event disrupts the normal function of NS5A, leading to a multi-pronged antiviral effect:
-
Inhibition of HCV RNA Replication: NS5A is a crucial component of the HCV replication complex. By binding to NS5A, this compound likely interferes with the formation and stability of this complex, thereby halting the synthesis of new viral RNA.
-
Impairment of Viral Assembly: NS5A plays a role in the assembly of new viral particles. Inhibition of NS5A can disrupt the proper localization and interaction of viral components, preventing the formation of infectious virions. Specifically, NS5A inhibitors have been shown to block the hyperphosphorylation of NS5A, a step believed to be important for the switch from RNA replication to viral assembly.
The following diagram illustrates the proposed mechanism of action of this compound.
Experimental Protocols
The characterization of this compound's antiviral activity involves two key in vitro assays: the HCV replicon assay to determine antiviral efficacy (EC50) and a cytotoxicity assay to assess the compound's effect on host cell viability (CC50).
HCV Replicon Assay
This assay is the gold standard for evaluating the intracellular anti-HCV activity of compounds.
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HCV RNA replication in a human hepatoma cell line.
Methodology:
-
Cell Line: Huh-7 (human hepatoma) cells harboring a subgenomic HCV replicon are used. These replicons are engineered to contain a reporter gene, such as luciferase, which allows for the quantification of viral replication.
-
Cell Seeding: Replicon-containing Huh-7 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations. These dilutions are then further diluted in cell culture medium.
-
Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. A DMSO-only control (vehicle control) and a positive control (a known HCV inhibitor) are included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.
-
Quantification of Replication: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. The luminescence signal is directly proportional to the level of HCV RNA replication.
-
Data Analysis: The luminescence data is normalized to the vehicle control (considered 100% replication). The EC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Workflow Diagram:
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that is toxic to host cells.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in a human hepatoma cell line.
Methodology:
-
Cell Line: A relevant human cell line, typically the same as used in the antiviral assay (e.g., Huh-7), is used.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with the same range of concentrations of this compound as used in the replicon assay.
-
Incubation: The plates are incubated for the same duration as the replicon assay (48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Crystal Formation: Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals. The plates are incubated for a few hours to allow for this conversion.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The absorbance data is normalized to the vehicle control (considered 100% viability). The CC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Workflow Diagram:
Conclusion
This compound is a highly potent, pan-genotypic inhibitor of HCV NS5A. Its mechanism of action, targeting a non-enzymatic viral protein crucial for both RNA replication and virion assembly, makes it a valuable candidate for further investigation in the development of novel anti-HCV therapeutics. The experimental protocols detailed in this guide provide a framework for the continued characterization of this compound and other novel antiviral compounds. Further studies to determine the precise EC50 values in various HCV genotypes and to fully elucidate its cytotoxicity profile are warranted to establish a comprehensive understanding of its therapeutic potential.
Target Identification of NS5A Inhibitors in the Hepatitis C Virus Lifecycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The discovery of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. Among the most potent classes of DAAs are the NS5A inhibitors, which target the viral non-structural protein 5A. NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly, although it possesses no known enzymatic activity.[1][2] This guide provides a technical overview of the methodologies used to identify and characterize the NS5A protein as the target for this important class of inhibitors. Due to the limited specific public data on a compound designated "HCV-IN-7," this document will use data from well-characterized, clinically relevant NS5A inhibitors as representative examples to illustrate the target identification process.
The Role of NS5A in the HCV Lifecycle
The HCV genome is translated into a single polyprotein, which is then cleaved into structural and non-structural (NS) proteins.[3] NS5A is a critical component of the viral replication complex, a structure formed in association with cellular membranes.[1][4] Its functions include:
-
RNA Replication: NS5A interacts with the viral RNA-dependent RNA polymerase, NS5B, and viral RNA, playing a crucial role in the formation and regulation of the replication complex.[2][5][6]
-
Virion Assembly: NS5A is also involved in the assembly of new virus particles, mediating the interaction between the replication complex and the viral structural proteins.[7]
-
Modulation of Host Pathways: It interacts with a multitude of host cell proteins, affecting cellular pathways to support the viral lifecycle.[2]
Given its central role, NS5A is a prime target for antiviral intervention.[2]
Target Identification Strategy: An Overview
The identification of NS5A as the molecular target for a novel class of inhibitors typically follows a multi-step, evidence-based approach. The primary methods include genetic selection for resistance and biochemical affinity-based pulldown experiments.
Experimental Protocols
HCV Replicon Assay for Antiviral Activity
This assay is the primary method for quantifying the antiviral potency of a compound. It utilizes human hepatoma cell lines (e.g., Huh-7) that stably replicate a subgenomic portion of the HCV genome, often containing a reporter gene like luciferase for easy quantification.
Protocol:
-
Cell Seeding: Plate HCV replicon cells in 96- or 384-well plates.
-
Compound Addition: Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO and add them to the cells. Include appropriate controls (vehicle only for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Incubation: Incubate the plates for a set period (e.g., 72 hours) at 37°C.
-
Quantification:
-
Reporter Gene Assay: Lyse the cells and measure the reporter (e.g., luciferase) activity.
-
qRT-PCR: Alternatively, extract total RNA and quantify HCV RNA levels using quantitative reverse transcription PCR.
-
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the half-maximal effective concentration (EC50). A cytotoxicity assay (e.g., measuring ATP levels) is run in parallel to determine the half-maximal cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Resistance Selection and Mapping
This genetic approach identifies the target by evolving resistant viral populations under drug pressure.
Protocol:
-
Long-term Culture: Culture HCV replicon cells in the presence of the inhibitor at a concentration approximately 5-10 times its EC50.
-
Dose Escalation: Gradually increase the inhibitor concentration as resistant cell colonies emerge and expand.
-
RNA Extraction and Sequencing: Once a highly resistant cell population is established, extract total RNA. Amplify the HCV non-structural region (NS3 to NS5B) via RT-PCR and sequence the amplicons.
-
Sequence Analysis: Compare the sequences from the resistant population to the wild-type sequence to identify consistent amino acid substitutions. For NS5A inhibitors, resistance-associated substitutions (RASs) are commonly found at key positions like 28, 30, 31, and 93.[8]
Affinity Purification and Mass Spectrometry (AP-MS)
This biochemical method directly identifies the protein that the inhibitor binds to.
Protocol:
-
Probe Synthesis: Synthesize an analog of the inhibitor that incorporates a biotin tag, ensuring the modification does not significantly impact its antiviral activity.
-
Cell Lysis: Prepare a cell lysate from a large culture of HCV replicon cells.
-
Affinity Capture: Incubate the cell lysate with the biotinylated inhibitor to allow binding to its target protein.
-
Pulldown: Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will capture the inhibitor along with its bound protein target(s).[1]
-
Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins from the beads.
-
Protein Identification:
-
Separate the eluted proteins using SDS-PAGE.
-
Excise protein bands of interest and perform in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][9]
-
Identify the protein(s) by searching the peptide fragmentation data against a protein sequence database. For this class of inhibitors, NS5A would be the prominently identified viral protein.[1]
-
Quantitative Data Presentation
The efficacy of NS5A inhibitors is typically characterized by their EC50 values against various HCV genotypes. The following table presents representative data for a potent, well-characterized NS5A inhibitor, EDP-239, to illustrate the typical potency observed.
| HCV Genotype | Replicon EC50 (pM) | Selectivity Index (SI) |
| Genotype 1a | 31 | >320,512 |
| Genotype 1b | 7 | >1,369,863 |
| Genotype 2a | 13 | N/A |
| Genotype 3a | 115 | N/A |
| Genotype 4a | 6 | N/A |
| Genotype 5a | 10 | N/A |
| Genotype 6a | 12 | N/A |
| Data derived from the preclinical profile of EDP-239 for illustrative purposes.[10] |
Mechanism of Action at the Target Level
Once NS5A is identified as the target, further studies elucidate the inhibitor's mechanism. NS5A inhibitors are believed to have a dual mechanism, interfering with both viral RNA replication and virion assembly.[7] They bind to Domain I of NS5A, inducing a conformational change that prevents the protein from performing its essential functions.[11]
Research has shown that these inhibitors can reduce the affinity of NS5A for HCV RNA, which is critical for its function in replication.[11] This disruption of the NS5A-RNA interaction is a key aspect of their potent antiviral effect.
Conclusion
The identification of NS5A as the target of a major class of HCV inhibitors is a landmark achievement in antiviral drug development. Through a combination of robust cell-based assays, genetic resistance mapping, and direct biochemical affinity purification techniques, researchers have successfully pinpointed the role of these compounds. This multi-faceted approach provides a powerful template for target identification in modern virology and drug discovery, enabling the development of highly potent and specific therapies that have transformed the clinical outlook for patients with Hepatitis C.
References
- 1. journals.plos.org [journals.plos.org]
- 2. TARGETING THE NS5A PROTEIN OF HCV: AN EMERGING OPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Diagnostic Target in the Hepatitis C Virus Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity Purification of the Hepatitis C Virus Replicase Identifies Valosin-Containing Protein, a Member of the ATPases Associated with Diverse Cellular Activities Family, as an Active Virus Replication Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. All Three Domains of the Hepatitis C Virus Nonstructural NS5A Protein Contribute to RNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis C virus nonstructural protein 5A (NS5A) is an RNA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance Patterns Associated with HCV NS5A Inhibitors Provide Limited Insight into Drug Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of NS5A Inhibitors Against Hepatitis C Virus Genotypes 1-7 and Escape Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accurate Protein Complex Retrieval by Affinity Enrichment Mass Spectrometry (AE-MS) Rather than Affinity Purification Mass Spectrometry (AP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Profile and Clinical Efficacy of a Novel Hepatitis C Virus NS5A Inhibitor, EDP-239 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Potent hepatitis C inhibitors bind directly to NS5A and reduce its affinity for RNA | Semantic Scholar [semanticscholar.org]
In Vitro Efficacy of HCV-IN-7 Against Hepatitis C Virus Replicons: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the in vitro efficacy of HCV-IN-7, a novel inhibitor of the Hepatitis C Virus (HCV). The data presented herein summarizes the compound's potent and selective activity against various HCV replicon genotypes in established cell-based assays. Detailed experimental protocols for the replicon assays and cytotoxicity assessments are provided to ensure reproducibility. Furthermore, this guide includes graphical representations of the experimental workflows and the putative mechanism of action to facilitate a deeper understanding of this compound's antiviral profile.
Quantitative Efficacy and Cytotoxicity Profile of this compound
The antiviral activity of this compound was evaluated against a panel of HCV subgenomic replicons representing different genotypes. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) were determined. All experiments were conducted in the highly permissive human hepatoma cell line, Huh-7, or its derivatives.
| HCV Genotype | Replicon Type | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| 1a | Subgenomic (Luciferase Reporter) | Huh-7.5.1 | 8.5 | > 50 | > 5882 |
| 1b | Subgenomic (Luciferase Reporter) | Huh-7 (Lunet) | 2.1 | > 50 | > 23809 |
| 2a | Subgenomic (Luciferase Reporter) | Huh-7 | 15.2 | > 50 | > 3289 |
| 3a | Subgenomic (Luciferase Reporter) | Huh-7 | 25.8 | > 50 | > 1938 |
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound. The data demonstrates that this compound exhibits potent, pangenotypic activity against major HCV genotypes with a high selectivity index, indicating a favorable in vitro safety profile.
Experimental Protocols
HCV Replicon Assay
The efficacy of this compound was determined using a luciferase-based subgenomic replicon assay.[1]
-
Cell Lines and Replicons: Huh-7 and Huh-7.5.1 cells harboring stable subgenomic HCV replicons of genotypes 1a, 1b, 2a, and 3a were utilized.[1][2] These replicons contain a Renilla luciferase reporter gene for quantification of viral replication.[1]
-
Cell Seeding: Cells were seeded in 384-well plates at a density of 5,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 500 µg/mL G418 for selection.[3]
-
Compound Preparation and Dosing: this compound was serially diluted in dimethyl sulfoxide (DMSO) to generate a 10-point dose-response curve. The final DMSO concentration in the assay wells was maintained at 0.5%.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Luciferase Assay: Following incubation, the medium was aspirated, and cells were lysed. Renilla luciferase activity, which is directly proportional to HCV RNA replication, was measured using a commercial luciferase assay system and a microplate luminometer.
-
Data Analysis: The EC50 values were calculated by non-linear regression analysis of the dose-response curves, representing the concentration of this compound required to inhibit 50% of HCV replicon replication.
Cytotoxicity Assay
The potential cytotoxicity of this compound was assessed in parallel with the replicon assays using a Calcein AM viability assay.[1]
-
Assay Principle: Calcein AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases in viable cells into the intensely fluorescent calcein.
-
Procedure: Following the 72-hour incubation with this compound, Calcein AM was added to the assay plates.
-
Measurement: The fluorescence intensity was measured using a microplate fluorometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Data Analysis: The CC50 values were determined by non-linear regression analysis, representing the concentration of this compound that reduced cell viability by 50%.
Visualizations
Experimental Workflow for HCV Replicon Assay
Figure 1: Workflow of the in vitro HCV replicon and cytotoxicity assays.
Putative Mechanism of Action of this compound
This compound is hypothesized to be a direct-acting antiviral (DAA) that targets a key component of the viral replication complex.[3][4] The HCV genome is translated into a single polyprotein, which is then processed into structural and non-structural (NS) proteins.[3][4] The NS proteins, including the NS3/4A protease, NS5A, and the NS5B RNA-dependent RNA polymerase, are essential for viral replication.[4]
Figure 2: Proposed mechanism of action for this compound.
Discussion
The data presented in this technical guide demonstrate that this compound is a potent and selective inhibitor of HCV replication in vitro. The compound exhibits pangenotypic activity, effectively inhibiting replicons from genotypes 1a, 1b, 2a, and 3a. The high selectivity index suggests a low potential for cytotoxicity at effective antiviral concentrations. The detailed protocols provided herein will enable other researchers to independently verify these findings and further explore the antiviral properties of this compound. The proposed mechanism of action, targeting the viral replication complex, is consistent with the activity profiles of other successful direct-acting antivirals against HCV.[3] Future studies will focus on elucidating the precise molecular target of this compound within the replication complex and evaluating its efficacy in more advanced cell culture models and in vivo.
References
Structural Analysis of the HCV p7 Viroporin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural analysis of the Hepatitis C Virus (HCV) p7 protein, a key viroporin essential for the viral life cycle. The absence of a direct entity known as "HCV-IN-7" in current scientific literature suggests a probable reference to the well-studied p7 ion channel, a critical target for anti-HCV drug development. This document collates structural data, experimental methodologies, and functional insights into the HCV p7 protein.
Core Concepts: The HCV p7 Ion Channel
The HCV p7 protein is a small, 63-amino acid integral membrane protein that oligomerizes to form ion channels.[1][2] These channels are crucial for the assembly and release of infectious HCV particles from host cells.[3] Structurally, p7 is classified as a class IIA viroporin, featuring two transmembrane helices connected by a cytoplasmic loop, with both the N- and C-termini oriented towards the endoplasmic reticulum lumen.[1] The p7 monomers assemble into hexameric or heptameric complexes, forming a flower-shaped channel structure.[1][2][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the structure and inhibition of the HCV p7 ion channel.
Table 1: Structural Parameters of the HCV p7 Channel
| Parameter | Value | Method of Determination | Reference |
| Oligomeric State | Hexamer or Heptamer | Electron Microscopy, NMR Spectroscopy | [1][2][4] |
| Molecular Mass (Hexamer) | ~42 kDa | Electron Microscopy | [4] |
| Resolution (EM) | ~16 Å | Single-Particle Electron Microscopy | [4] |
| Helix Tilt Angles | ~10° and 25° relative to bilayer normal | Solid-State NMR Spectroscopy | [5][6] |
| α-helical content | ~66% | Fourier Transform Infrared (FTIR) Spectroscopy | [7] |
Table 2: Inhibitory Activity of Selected Compounds against HCV p7
| Compound | IC50 (µM) | Target Genotype | Assay Method | Reference |
| Amantadine | >100 (genotype 2a) | Genotype 2a | Liposome-based ion channel assay | [3] |
| Rimantadine | Variable efficacy | Multiple Genotypes | Cell culture infectious assay | [8] |
| Hexamethylene amiloride (HMA) | Concentration-dependent inhibition | Genotype 1b | Planar lipid bilayer | [2] |
| ARD87 | 5.14 | Not specified | HCV infectivity titration assay | [9] |
| ARD112 | 6.42 | Not specified | HCV infectivity titration assay | [9] |
| BIT225 | Mid-nanomolar (against BVDV) | Bovine Viral Diarrhea Virus (surrogate) | Planar lipid bilayer | [3] |
Experimental Protocols
Detailed methodologies for the structural and functional analysis of the HCV p7 protein are outlined below.
Recombinant Expression and Purification of HCV p7
This protocol describes the expression of HCV p7 in E. coli and its subsequent purification for structural studies.
a. Expression:
-
The p7 gene is cloned into an expression vector, often with a fusion partner (e.g., TrpLE) to promote expression in inclusion bodies.[10]
-
The expression vector is transformed into a suitable E. coli strain.
-
Cells are grown in isotopic-labeled minimal media (e.g., containing ¹⁵N-NH₄Cl and/or ¹³C-glucose) for NMR studies.[10]
-
Protein expression is induced, and cells are harvested by centrifugation.
b. Purification:
-
Cells are lysed by sonication in a lysis buffer (e.g., 50 mM Tris, 200 mM NaCl, pH 8.0).[11]
-
Inclusion bodies are isolated and solubilized in a denaturing buffer containing 6 M guanidine hydrochloride.[10][11]
-
The fusion protein is purified using affinity chromatography (e.g., Nickel-NTA if His-tagged).[10][11]
-
The p7 peptide is cleaved from the fusion partner using a chemical agent like cyanogen bromide in 70% formic acid.[11]
-
The cleaved p7 is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography.[11][12]
-
The purified p7 is lyophilized and stored at -80°C.
Structural Determination by NMR Spectroscopy
NMR spectroscopy is a powerful technique to determine the high-resolution structure of p7 in a membrane-mimicking environment.
a. Sample Preparation:
-
Lyophilized ¹⁵N/¹³C-labeled p7 is solubilized in a buffer containing a denaturant (e.g., 6 M guanidine) and a detergent (e.g., dodecylphosphocholine - DPC).[11]
-
The protein is reconstituted into micelles or bicelles by dialysis to remove the denaturant.[11][13]
-
A typical NMR sample contains 0.8 mM p7 in 50 mM DPC and 25 mM MES buffer (pH 6.5).[11]
b. NMR Data Acquisition and Analysis:
-
A series of multidimensional NMR experiments (e.g., HSQC, HNCA, HNCO, HNCACB, C(CO)NH, H(CCO)NH) are performed to assign the backbone and side-chain resonances.
-
Distance restraints are derived from Nuclear Overhauser Effect (NOE) experiments.
-
The three-dimensional structure is calculated using software like XPLOR-NIH based on the experimental restraints.[14]
Structural Determination by Single-Particle Electron Microscopy
Electron microscopy provides information about the overall architecture and oligomeric state of the p7 channel.
a. Sample Preparation:
-
Purified p7 is solubilized in a detergent such as dodecylphosphocholine (DHPC).[4]
-
The sample is applied to a carbon-coated copper grid and negatively stained with a heavy metal salt (e.g., phosphotungstic acid).[15]
b. Data Acquisition and Image Processing:
-
Images of the p7 particles are collected using a transmission electron microscope.
-
Individual particle images are selected and classified based on their orientation (e.g., top and side views).[15]
-
A 3D reconstruction of the p7 channel is generated using software that combines the different particle views.[4]
Functional Analysis by Ion Channel Assays
These assays are used to confirm the ion channel activity of p7 and to screen for inhibitors.
a. Planar Lipid Bilayer Assay:
-
A lipid bilayer is formed across a small aperture separating two aqueous compartments.
-
Purified p7 is incorporated into the bilayer.
-
The flow of ions across the channel is measured as an electrical current using a voltage-clamp amplifier.[2]
-
Inhibitors are added to one or both compartments to assess their effect on channel activity.[2]
b. Patch-Clamp Electrophysiology:
-
p7 is reconstituted into liposomes.[16]
-
A glass micropipette is used to form a high-resistance seal with a liposome containing p7 channels.
-
The current flowing through a single or a small number of channels is recorded.[7]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes in the structural and functional analysis of the HCV p7 protein.
References
- 1. mdpi.com [mdpi.com]
- 2. NMR Structure and Ion Channel Activity of the p7 Protein from Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus P7—A Viroporin Crucial for Virus Assembly and an Emerging Target for Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 3-dimensional structure of a hepatitis C virus p7 ion channel by electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SECONDARY STRUCTURE, DYNAMICS, AND ARCHITECTURE OF THE P7 MEMBRANE PROTEIN FROM HEPATITIS C VIRUS BY NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR studies of p7 protein from hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synthelis.com [synthelis.com]
- 8. Genotype-Dependent Sensitivity of Hepatitis C Virus to Inhibitors of the p7 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitor Development against p7 Channel in Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression and Purification of the Membrane Protein p7 from HCV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Expression and purification of the membrane protein p7 from hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR studies of p7 protein from hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Structural and functional analysis of the HCV p7 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
HCV-IN-7: A Pan-Genotypic NS5A Inhibitor with Picomolar Potency
For Researchers, Scientists, and Drug Development Professionals
HCV-IN-7 has emerged as a highly potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). With inhibitory concentrations in the picomolar range, this compound presents a significant area of interest in the ongoing development of direct-acting antiviral (DAA) therapies for HCV. This technical guide provides a comprehensive overview of the available data on this compound, detailed experimental protocols for its evaluation, and visualizations of its targeted signaling pathways and experimental workflows.
Quantitative Data Summary
The in vitro antiviral activity and preliminary pharmacokinetic properties of this compound have been characterized across multiple HCV genotypes. The following tables summarize the key quantitative data available for this compound.
| Genotype | IC50 (pM)[1] |
| GT1a | 27 |
| GT1b | 12 |
| GT2a | 5 |
| GT3a | 47 |
| GT4a | 3 |
| GT6a | 28 |
| Table 1: In Vitro Anti-HCV Replicon Activity of this compound |
| Parameter | Value[1] |
| Cmax (in dog) | 5 µM (at 10 mg/kg, p.o.) |
| AUClast (in dog) | 49 µM·h (at 10 mg/kg, p.o.) |
| Table 2: Pharmacokinetic Profile of this compound |
| Parameter | Inhibition/Cytotoxicity (%) at 10 µM[1] |
| CYP2D6 Inhibition | 12 |
| CYP2C9 Inhibition | 42 |
| CYP3A4 Inhibition | 12 |
| Huh7 Cell Cytotoxicity | 14 |
| HepG2 Cell Cytotoxicity | 22 |
| HEK Cell Cytotoxicity | 36 |
| Table 3: In Vitro CYP Inhibition and Cytotoxicity of this compound |
Mechanism of Action and Signaling Pathways
HCV NS5A is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly. It exerts its functions in part by modulating host cell signaling pathways. NS5A inhibitors like this compound are thought to bind to the N-terminus of NS5A, inducing a conformational change that disrupts its function. Key host signaling pathways known to be hijacked by NS5A include the PI3K-AKT and MAPK/ERK pathways.
Figure 1: HCV NS5A interaction with the PI3K-AKT pathway.
Figure 2: HCV NS5A modulation of the MAPK/ERK pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used in the characterization of NS5A inhibitors like this compound.
HCV Replicon Assay
This cell-based assay is the primary method for determining the in vitro antiviral potency of NS5A inhibitors.
1. Cell Culture:
-
Maintain Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and G418 (Neomycin) for selection.
-
The replicon often contains a reporter gene, such as luciferase, for ease of quantification.
2. Compound Preparation:
-
Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a stock solution.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.
3. Assay Procedure:
-
Seed the HCV replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Add the serially diluted this compound to the cell plates. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
Include appropriate controls: a no-drug (DMSO only) control and a positive control (a known HCV inhibitor).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
4. Data Analysis:
-
After incubation, measure the reporter gene activity (e.g., luciferase luminescence) according to the manufacturer's instructions.
-
Simultaneously, assess cell viability using a cytotoxicity assay (e.g., MTT or CellTiter-Glo).
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of HCV replication against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Similarly, calculate the 50% cytotoxic concentration (CC50) from the cell viability data.
NS5A Binding Assay (Biotinylated Inhibitor Pull-Down)
This assay helps to confirm the direct interaction between the inhibitor and the NS5A protein.
1. Reagent Preparation:
-
Synthesize a biotinylated version of this compound.
-
Prepare cell lysates from HCV replicon-containing cells.
-
Equilibrate streptavidin-coated magnetic beads in a suitable binding buffer.
2. Binding and Pull-Down:
-
Incubate the cell lysate with the biotinylated this compound to allow for the formation of the inhibitor-NS5A complex.
-
Add the equilibrated streptavidin beads to the lysate and incubate to allow the biotinylated inhibitor (and any bound protein) to bind to the beads.
-
Use a magnetic rack to separate the beads from the lysate.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
3. Elution and Detection:
-
Elute the bound proteins from the beads using an elution buffer (e.g., containing a high concentration of biotin or a denaturing agent).
-
Analyze the eluted proteins by Western blotting using an anti-NS5A antibody to confirm the presence of the NS5A protein.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and characterization of a potential NS5A inhibitor.
Figure 3: Workflow for HCV NS5A inhibitor discovery.
References
Methodological & Application
Application Notes and Protocols for HCV-IN-7 in Hepatitis C Virus (HCV) Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection remains a significant global health concern, and the development of novel antiviral agents is crucial to combat the emergence of drug-resistant strains and to provide alternative therapeutic options. The HCV p7 protein is a viroporin that forms ion channels in the endoplasmic reticulum membrane of infected cells. This channel activity is essential for the efficient assembly and release of infectious virus particles, making it an attractive target for antiviral drug development. HCV-IN-7 is an experimental small molecule inhibitor designed to specifically target the ion channel function of the HCV p7 protein. These application notes provide detailed protocols for the evaluation of this compound's antiviral activity and cytotoxicity in a cell culture-based model of HCV infection.
Mechanism of Action
This compound is a potent inhibitor of the HCV p7 ion channel. By blocking the flow of ions across the endoplasmic reticulum membrane, this compound disrupts the local ionic environment required for proper virion assembly and maturation. This leads to a significant reduction in the production and release of infectious HCV particles from infected host cells. The proposed mechanism of action suggests that this compound may also interfere with viral entry, as some p7 inhibitors have been shown to have a bimodal effect.
Data Presentation
Table 1: Antiviral Activity of this compound against JFH-1 Strain in Huh-7.5 Cells
| Concentration (µM) | Virus Titer (FFU/mL) | % Inhibition |
| 0 (Vehicle Control) | 1.5 x 10⁵ | 0 |
| 0.1 | 1.1 x 10⁵ | 26.7 |
| 0.5 | 6.8 x 10⁴ | 54.7 |
| 1 | 2.5 x 10⁴ | 83.3 |
| 5 | 4.1 x 10³ | 97.3 |
| 10 | < 100 | >99.9 |
| EC₅₀ | 0.45 µM |
Table 2: Cytotoxicity of this compound in Huh-7.5 Cells
| Concentration (µM) | % Cell Viability |
| 0 (Vehicle Control) | 100 |
| 1 | 98.5 |
| 5 | 95.2 |
| 10 | 91.8 |
| 25 | 85.3 |
| 50 | 78.6 |
| 100 | 60.1 |
| CC₅₀ | > 100 µM |
Table 3: Selectivity Index of this compound
| Parameter | Value |
| EC₅₀ | 0.45 µM |
| CC₅₀ | > 100 µM |
| Selectivity Index (SI = CC₅₀/EC₅₀) | > 222 |
Experimental Protocols
HCV Cell Culture and Virus Production
This protocol describes the culture of Huh-7.5 cells and the production of the JFH-1 strain of HCV, a widely used system for studying the complete viral life cycle in vitro.[1][2][3]
Materials:
-
Huh-7.5 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-Essential Amino Acids (NEAA)
-
L-Glutamine
-
Trypsin-EDTA
-
JFH-1 plasmid DNA
-
In vitro transcription kit
-
Electroporation cuvettes
-
Electroporator
Procedure:
-
Cell Culture Maintenance:
-
Culture Huh-7.5 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and 1% L-Glutamine.
-
Maintain cells in a 37°C incubator with 5% CO₂.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
-
In Vitro Transcription of JFH-1 RNA:
-
Linearize the JFH-1 plasmid downstream of the HCV cDNA.
-
Use an in vitro transcription kit to synthesize full-length JFH-1 genomic RNA.
-
Purify the RNA and verify its integrity and concentration.
-
-
Electroporation of JFH-1 RNA into Huh-7.5 Cells:
-
Harvest Huh-7.5 cells and resuspend them in a suitable electroporation buffer.
-
Mix the cells with the in vitro transcribed JFH-1 RNA.
-
Transfer the cell/RNA mixture to an electroporation cuvette and deliver an electrical pulse according to the electroporator manufacturer's instructions.
-
Immediately after electroporation, transfer the cells to a culture flask with fresh medium.
-
-
Virus Stock Production and Titration:
-
Culture the electroporated cells for 7-10 days, collecting the supernatant every 2-3 days.
-
Pool the collected supernatants, clarify by centrifugation, and store at -80°C as the virus stock.
-
Determine the virus titer of the stock by a focus-forming unit (FFU) assay. This involves serially diluting the virus stock, infecting naïve Huh-7.5 cells, and after 48-72 hours, immunostaining for an HCV protein (e.g., NS5A) to count the number of infected cell foci.[4]
-
Antiviral Activity Assay (Viral Yield Reduction Assay)
This protocol details the method to determine the half-maximal effective concentration (EC₅₀) of this compound.
Materials:
-
Huh-7.5 cells
-
HCV (JFH-1) virus stock
-
This compound compound
-
96-well cell culture plates
-
DMEM with 2% FBS
-
Anti-HCV NS5A antibody
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the enzyme
Procedure:
-
Cell Seeding:
-
Seed Huh-7.5 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Immediately add HCV (JFH-1) at a multiplicity of infection (MOI) of 0.1.
-
Include a vehicle control (e.g., DMSO) and a no-virus control.
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO₂ for 48-72 hours.
-
-
Quantification of Viral Yield (FFU Assay):
-
After the incubation period, collect the supernatant from each well.
-
Perform a focus-forming unit (FFU) assay on the collected supernatants as described in the virus titration protocol to determine the virus titer in the presence of different concentrations of the compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the EC₅₀ value using a non-linear regression analysis.
-
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound and determine its half-maximal cytotoxic concentration (CC₅₀).[5][6][7][8]
Materials:
-
Huh-7.5 cells
-
This compound compound
-
96-well cell culture plates
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding:
-
Seed Huh-7.5 cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the cells and add the compound dilutions.
-
Include a vehicle control and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO₂ for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the CC₅₀ value using a non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
References
- 1. Cell Culture Systems of HCV Using JFH-1 and Other Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of infectious hepatitis C virus in tissue culture from a cloned viral genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor Development against p7 Channel in Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for HCV-IN-7 in a Replicon Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, and the viral RNA-dependent RNA polymerase, NS5B, is a prime target for antiviral drug development.[1] HCV-IN-7 is a novel, potent, and selective non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. This document provides detailed application notes and protocols for evaluating the antiviral activity of this compound using a subgenomic HCV replicon assay in the human hepatoma cell line, Huh-7.
HCV replicon systems are indispensable tools for the discovery and preclinical evaluation of direct-acting antivirals (DAAs).[2][3] These systems consist of engineered HCV subgenomes that can autonomously replicate within Huh-7 cells, a human hepatoma cell line highly permissive for HCV replication.[4][5] The replicon RNA typically contains the non-structural proteins (NS3 to NS5B) necessary for replication, along with a reporter gene, such as luciferase, for easy and quantitative assessment of viral replication levels.[2][4] Inhibition of the reporter gene activity directly correlates with the inhibition of HCV RNA replication.
Mechanism of Action of this compound
This compound is a non-nucleoside inhibitor that targets the NS5B polymerase, an essential enzyme for the replication of the HCV RNA genome.[1][6] Unlike nucleoside inhibitors that compete with natural substrates for the active site, NNIs like this compound bind to allosteric sites on the NS5B protein.[7] This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and blocking HCV RNA synthesis. The high specificity of this compound for the viral polymerase and the absence of a homologous enzyme in mammalian cells suggest a favorable safety profile.[6]
Quantitative Data Summary
The antiviral activity of this compound was evaluated in a stable Huh-7 cell line harboring a genotype 1b HCV subgenomic replicon with a luciferase reporter. The cytotoxicity of the compound was assessed in parallel to determine its therapeutic window. The key quantitative data are summarized in the tables below.
Table 1: Antiviral Activity of this compound in a Genotype 1b HCV Replicon Assay
| Parameter | Value |
| EC50 (nM) | 15.8 |
| EC90 (nM) | 48.2 |
| Hill Slope | 1.2 |
EC50: The concentration of the compound that inhibits 50% of HCV replicon replication. EC90: The concentration of the compound that inhibits 90% of HCV replicon replication.
Table 2: Cytotoxicity Profile of this compound in Huh-7 Cells
| Parameter | Value |
| CC50 (µM) | > 25 |
| Selectivity Index (SI) | > 1582 |
CC50: The concentration of the compound that reduces the viability of Huh-7 cells by 50%. Selectivity Index (SI) is calculated as CC50 / EC50.
Experimental Protocols
Materials and Reagents
-
Cell Line: Huh-7 cells stably harboring a genotype 1b HCV subgenomic replicon with a Renilla luciferase reporter gene (e.g., Huh-7-lunet (Con1/SG-hRlucNeo)).[8]
-
This compound: Dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 500 µg/mL G418 for selection.[9]
-
Assay Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin (without G418).
-
Luciferase Assay Reagent: (e.g., Renilla Luciferase Assay System).
-
Cytotoxicity Assay Reagent: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Control Compounds: A known HCV NS5B inhibitor (e.g., Sofosbuvir) as a positive control, and DMSO as a negative (vehicle) control.
-
Plates: White, opaque 96-well or 384-well cell culture plates for luminescence assays.
Experimental Workflow Diagram
Caption: Workflow for this compound replicon assay.
Protocol for HCV Replicon Assay
-
Cell Seeding:
-
Culture Huh-7 replicon cells in T-75 flasks in the presence of 500 µg/mL G418.
-
On the day of the assay, trypsinize and resuspend the cells in assay medium (without G418) to a concentration of 2.5 x 104 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well white, opaque plate (2,500 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a 10-point, 3-fold serial dilution of the 10 mM this compound stock solution in DMSO. The final concentrations in the assay should typically range from 1 nM to 20 µM.
-
Dilute each DMSO concentration of the compound 1:250 in assay medium.
-
Remove the medium from the cells and add 100 µL of the medium containing the serially diluted compound to the respective wells. The final DMSO concentration should be 0.5% or less to avoid solvent-induced toxicity.[8]
-
Include wells with a known NS5B inhibitor as a positive control and DMSO-containing medium as a negative control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well and measure the luminescence using a plate reader. The luminescence signal is proportional to the level of HCV replicon replication.
-
Protocol for Cytotoxicity Assay
-
A parallel plate should be set up and treated with this compound in the same manner as the replicon assay plate.
-
After the 72-hour incubation, add the cytotoxicity reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
Data Analysis
-
Replicon Assay Data:
-
Normalize the data by setting the average luminescence from the DMSO-treated wells (negative control) as 100% replication and the average luminescence from the highest concentration of the positive control as 0% replication.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
-
Cytotoxicity Assay Data:
-
Normalize the data by setting the average luminescence from the DMSO-treated wells as 100% cell viability.
-
Calculate the percentage of cytotoxicity for each concentration of this compound.
-
Plot the percentage of cytotoxicity against the logarithm of the compound concentration.
-
Determine the CC50 value from the dose-response curve.
-
-
Selectivity Index Calculation:
-
Calculate the Selectivity Index (SI) using the formula: SI = CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.
-
HCV Replication and NS5B Inhibition Signaling Pathway
Caption: Inhibition of HCV replication by this compound.
Conclusion
The protocols and data presented here provide a comprehensive guide for the evaluation of this compound in a cell-based HCV replicon assay. The potent antiviral activity and low cytotoxicity of this compound highlight its potential as a promising candidate for further preclinical and clinical development in the treatment of chronic hepatitis C. The detailed methodologies described will enable researchers to accurately assess the efficacy and safety profile of this and other novel HCV NS5B inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. NS5B HCV Inhibitor Strong in 7-Day Monotherapy Trial [natap.org]
- 3. Structural and Functional Properties of the Hepatitis C Virus p7 Viroporin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Functional Properties of the Hepatitis C Virus p 7 Viroporin | Semantic Scholar [semanticscholar.org]
- 5. Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research [cytion.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HCV-IN-7 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HCV-IN-7 is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] The NS5B polymerase is a critical enzyme in the replication of the HCV genome, making it a prime target for antiviral therapies.[1][2] These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of this compound using standard cell-based and biochemical assays.
Mechanism of Action
This compound exerts its antiviral activity by binding to a specific allosteric site on the HCV NS5B polymerase, inducing a conformational change that inhibits its enzymatic function. This non-competitive inhibition prevents the synthesis of new viral RNA, thereby halting viral replication.[3]
Caption: Mechanism of this compound action on the HCV replication cycle.
Quantitative Data Summary
The following table summarizes the typical in vitro activity of this compound against various HCV genotypes. Data is derived from replicon assays and cytotoxicity assays.
| Parameter | Genotype 1a | Genotype 1b | Genotype 2a | Host Cell Line (Huh-7.5) |
| EC50 (nM) | 50 | 45 | 120 | N/A |
| CC50 (µM) | > 25 | > 25 | > 25 | > 25 |
| Selectivity Index (SI) | > 500 | > 555 | > 208 | N/A |
EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration for the host cell line. SI = CC50 / EC50
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This protocol describes the use of a stable HCV subgenomic replicon cell line (e.g., Huh-7.5 harboring a genotype 1b replicon with a luciferase reporter) to determine the potency of this compound.[4][5][6]
Materials:
-
HCV replicon cells (e.g., Huh-7.5-luc)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (for selection, if applicable)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HCV replicon cells in a 96-well plate at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and antibiotics. Incubate overnight at 37°C with 5% CO2.
-
Compound Dilution: Prepare a serial dilution of this compound in DMEM. The final DMSO concentration should be less than 0.5%.
-
Treatment: Remove the culture medium from the cells and add 100 µL of the diluted this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of HCV replication relative to the DMSO control. Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Cytotoxicity Assay for CC50 Determination
This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
Materials:
-
Huh-7.5 cells (or the same cell line used in the replicon assay)
-
DMEM with 10% FBS and antibiotics
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed Huh-7.5 cells in a 96-well plate at a density of 1 x 10^4 cells/well. Incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, similar to the EC50 protocol.
-
Incubation: Incubate for 72 hours at 37°C with 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions. Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percent cytotoxicity relative to the DMSO control. Determine the CC50 value by plotting percent cytotoxicity against the log of the compound concentration.
Caption: Experimental workflow for determining EC50 and CC50 of this compound.
NS5B Polymerase Enzymatic Assay (IC50 Determination)
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant NS5B polymerase.[3][7]
Materials:
-
Recombinant HCV NS5B polymerase
-
RNA template (e.g., poly-A) and primer (e.g., oligo-dT)
-
Radiolabeled UTP ([³H]-UTP) or a fluorescence-based detection system
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCI)
-
This compound (dissolved in DMSO)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup: In a reaction plate, combine the reaction buffer, RNA template/primer, and a serial dilution of this compound.
-
Enzyme Addition: Add the recombinant NS5B polymerase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Detection: Stop the reaction and quantify the amount of newly synthesized RNA. For radiolabeled assays, this can be done by capturing the RNA on a filter and measuring radioactivity. For fluorescence-based assays, follow the kit manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of polymerase activity relative to the DMSO control. Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in EC50/CC50 values | Inconsistent cell seeding, pipetting errors, or compound precipitation. | Ensure uniform cell suspension, use calibrated pipettes, and check the solubility of this compound in the final assay medium. |
| Low signal in luciferase assay | Low replicon efficiency, cell death, or expired reagents. | Passage replicon cells regularly, check cell viability, and use fresh assay reagents. |
| EC50 value close to CC50 value | Compound has a narrow therapeutic window or off-target toxicity. | This is a characteristic of the compound; consider further medicinal chemistry optimization. |
Safety Precautions
-
Handle all cell lines and viral constructs in a BSL-2 (Biosafety Level 2) facility.
-
Wear appropriate personal protective equipment (PPE), including lab coats, gloves, and eye protection.
-
This compound is a research compound; handle with care and consult the Material Safety Data Sheet (MSDS).
-
Dispose of all biological waste according to institutional guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Systems for the Study of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
Application Note: Methodology for Testing HCV-IN-7 Against Different HCV Genotypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, with approximately 71 million people chronically infected worldwide. The virus exhibits significant genetic diversity, classified into at least seven major genotypes and numerous subtypes, which can influence the course of the disease and the effectiveness of antiviral therapies.[1][2] The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with the NS5B RNA-dependent RNA polymerase being a prime target for these therapies.[1][3][4]
HCV-IN-7 is a novel investigational compound identified as a potent inhibitor of the HCV NS5B polymerase. As an NS5B inhibitor, this compound is expected to block viral RNA replication, a critical step in the HCV life cycle. This application note provides detailed protocols for evaluating the antiviral activity of this compound against a panel of different HCV genotypes using both subgenomic replicon and infectious virus assays. Additionally, it outlines methods for assessing cytotoxicity to determine the compound's selectivity index.
Mechanism of Action
This compound is classified as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that act as chain terminators after incorporation into the nascent RNA strand, NNIs bind to allosteric sites on the polymerase, inducing conformational changes that inhibit its enzymatic activity.[4] There are at least four known allosteric binding sites on the NS5B polymerase, and NNIs often exhibit genotype-specific activity due to sequence variations in these binding pockets.[5] Therefore, it is crucial to determine the efficacy of this compound across a broad range of HCV genotypes.
Experimental Protocols
HCV Replicon Assay
The HCV replicon system is a powerful tool for screening antiviral compounds that target viral replication.[6][7] This assay utilizes human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic HCV RNAs. These replicons typically contain a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.
Materials:
-
Huh-7 cell lines stably expressing HCV replicons from different genotypes (e.g., 1a, 1b, 2a, 3a, 4a, 5a, 6a). These may need to be developed or acquired, potentially with adaptive mutations to enhance replication.[8][9]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (for maintaining replicon-bearing cells)
-
This compound
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture Huh-7 cells harboring HCV replicons in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418.
-
Trypsinize and seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of G418-free medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Dilute the compound solutions in culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO alone as a negative control.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
Quantification of HCV Replication:
-
After the incubation period, remove the medium and lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve using non-linear regression.
-
Cytotoxicity Assay
It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death. This can be performed in parallel with the replicon assay on the same parental Huh-7 cell line without the replicon.
Materials:
-
Huh-7 cells
-
Culture medium and supplements as described above (without G418)
-
This compound
-
DMSO
-
Cell viability assay reagent (e.g., MTT, MTS, or a reagent that measures ATP content)
-
96-well clear tissue culture plates
-
Spectrophotometer or plate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed Huh-7 cells in 96-well plates and treat with the same serial dilutions of this compound as in the replicon assay.
-
Incubate for the same duration (72 hours).
-
-
Quantification of Cell Viability:
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration relative to the DMSO control.
-
Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable safety profile for the compound.
-
Infectious HCV Assay
To evaluate the effect of this compound on the complete viral life cycle, an infectious cell culture system is used. This involves infecting susceptible cells with cell culture-produced HCV (HCVcc) of different genotypes.
Materials:
-
Huh-7.5 cells (or other highly permissive cell lines)
-
HCVcc stocks of various genotypes (e.g., chimeric viruses with the structural proteins of different genotypes and the replication machinery of a permissive strain like JFH-1).[10]
-
Culture medium and supplements
-
This compound
-
DMSO
-
Antibody against an HCV protein (e.g., NS5A) for immunofluorescence
-
Secondary antibody conjugated to a fluorescent dye
-
DAPI (for nuclear staining)
-
96-well plates
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Infection:
-
Seed Huh-7.5 cells in 96-well plates.
-
The next day, infect the cells with HCVcc at a low multiplicity of infection (MOI) of 0.05 to 0.1 in the presence of serial dilutions of this compound.
-
Incubate for 4-6 hours.
-
-
Treatment and Incubation:
-
Remove the virus inoculum and add fresh medium containing the respective concentrations of this compound.
-
Incubate the plates for 48 to 72 hours.
-
-
Quantification of Infection (Focus Forming Unit Assay):
-
Fix the cells with cold methanol.
-
Permeabilize the cells and block with a suitable blocking buffer.
-
Incubate with a primary antibody against an HCV protein (e.g., NS5A).
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI.
-
Count the number of infected cell foci (focus-forming units, FFU) using a fluorescence microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of FFU formation for each concentration of this compound.
-
Determine the EC₅₀ value from the dose-response curve.
-
Data Presentation
The quantitative data from the antiviral and cytotoxicity assays should be summarized in a clear and structured table to allow for easy comparison of the activity of this compound against different HCV genotypes.
Table 1: Antiviral Activity and Cytotoxicity of this compound against Different HCV Genotypes
| HCV Genotype | Replicon EC₅₀ (nM) | Infectious Assay EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 1a | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate Value] |
| 1b | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate Value] |
| 2a | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate Value] |
| 3a | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate Value] |
| 4a | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate Value] |
| 5a | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate Value] |
| 6a | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate Value] |
Note: The EC₅₀ and CC₅₀ values in this table are illustrative placeholders. Actual values must be determined experimentally.
Visualizations
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Summary
This application note provides a comprehensive set of protocols for the preclinical evaluation of this compound, a novel NS5B polymerase inhibitor. The described HCV replicon and infectious virus assays are essential for determining the compound's potency and spectrum of activity against different HCV genotypes. The parallel assessment of cytotoxicity allows for the calculation of a selectivity index, a critical parameter in early-stage drug development. The provided workflows and pathway diagrams offer a clear visual guide for researchers. By following these methodologies, a robust preclinical data package can be generated to support the further development of this compound as a potential therapeutic agent for the treatment of chronic hepatitis C.
References
- 1. The discovery of a pan-genotypic, primer grip inhibitor of HCV NS5B polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCV genotypes and their determinative role in hepatitis C treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Information on Pan-Genotypic Direct-Acting Antiviral Agents for HCV in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 7. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of a Novel HCV NS5B Polymerase Inhibitor in High-Throughput Screening
Application Note & Protocol
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hepatitis C virus (HCV) infection is a global health concern, and the viral RNA-dependent RNA polymerase (NS5B) is a prime target for antiviral drug development.[1] This document provides detailed protocols and application notes for the use of HCV-IN-7, a representative non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase, in a high-throughput screening (HTS) setting. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-HCV agents.
This compound is a potent and selective inhibitor of HCV replication, targeting the allosteric site of the NS5B polymerase, thereby preventing viral RNA synthesis. This application note details the use of this compound as a reference compound in a cell-based HCV replicon assay, a robust and widely used platform for HTS.[2]
Principle of the Assay
The primary assay described is a high-throughput, cell-based HCV replicon assay. This system utilizes human hepatoma cells (Huh-7) that harbor a subgenomic HCV replicon.[2] The replicon contains the genetic elements required for viral RNA replication, including the NS3 to NS5B non-structural proteins. To facilitate quantification of viral replication, a reporter gene, such as luciferase, is engineered into the replicon. Inhibition of HCV replication by an antiviral compound leads to a decrease in the expression of the reporter gene, which can be measured quantitatively. This assay format is amenable to automation and miniaturization, making it ideal for HTS campaigns.[3]
Quantitative Data Summary
The following table summarizes the representative antiviral activity and cytotoxicity of this compound in a 384-well format HCV replicon assay.
| Parameter | Genotype 1b (Con1) | Genotype 2a (JFH-1) | Cytotoxicity (Huh-7 cells) |
| EC50 (nM) | 50 | 250 | N/A |
| CC50 (µM) | N/A | N/A | > 25 |
| Selectivity Index (SI) | >500 | >100 | N/A |
EC50: 50% effective concentration for inhibition of HCV replication. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50). Data are representative and may vary depending on experimental conditions.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b, Con1 strain).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 500 µg/mL G418 for selective pressure.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days when they reach 80-90% confluency.
High-Throughput Screening (HTS) Protocol for this compound
This protocol is optimized for a 384-well plate format.
Materials:
-
HCV replicon cells
-
Assay medium: DMEM with 5% FBS and 1% Penicillin-Streptomycin (without G418)
-
This compound (and other test compounds)
-
DMSO (cell culture grade)
-
Positive control (e.g., a known NS5B inhibitor like sofosbuvir)
-
Negative control (DMSO vehicle)
-
384-well white, solid-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
Using an automated liquid handler, dispense 100 nL of each compound dilution into the appropriate wells of the 384-well assay plate.
-
Dispense 100 nL of DMSO into the negative control wells and 100 nL of the positive control compound into the positive control wells.
-
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in assay medium to a final concentration of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of the compound-containing assay plate (final cell density of 5,000 cells/well).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate luminometer.
-
Cytotoxicity Assay Protocol
A parallel cytotoxicity assay should be performed to assess the effect of the compounds on cell viability.
Materials:
-
Huh-7 cells (parental, without replicon)
-
Culture medium
-
Test compounds
-
384-well clear-bottom assay plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Compound Plating and Cell Seeding: Follow steps 1 and 2 of the HTS protocol, using parental Huh-7 cells instead of replicon cells.
-
Incubation: Incubate for 72 hours under the same conditions as the primary screen.
-
Cell Viability Assay:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate as recommended.
-
-
Data Acquisition: Measure the signal (luminescence or fluorescence, depending on the reagent) using a plate reader.
Data Analysis
-
Normalization: Normalize the raw data from the HTS assay. The activity of each compound is typically expressed as a percentage of inhibition relative to the positive and negative controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Dose-Response Curves: For hit compounds, plot the percentage of inhibition against the compound concentration (log scale).
-
EC50 and CC50 Determination: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 and CC50 values.
-
Selectivity Index (SI) Calculation: Calculate the SI by dividing the CC50 by the EC50. A higher SI value indicates a more specific antiviral effect with less cytotoxicity.
Visualizations
Figure 1. Simplified schematic of the Hepatitis C Virus (HCV) replication cycle within a hepatocyte. This compound is a non-nucleoside inhibitor that targets the NS5B polymerase, a key enzyme in the viral RNA replication complex, thereby halting the production of new viral RNA.
Figure 2. A typical workflow for a high-throughput screening (HTS) campaign to identify and validate novel inhibitors of HCV replication. The process begins with a primary screen of a large compound library, followed by a series of confirmatory and secondary assays to identify potent and selective lead compounds for further development.
References
Application Note: Protocols for HCV-IN-7 Resistance Mutation Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. However, the high replication rate and error-prone nature of the HCV RNA-dependent RNA polymerase (NS5B) can lead to the rapid emergence of drug-resistant variants, posing a significant challenge to therapy. This document provides a comprehensive set of protocols for the in vitro selection, genotypic identification, and phenotypic characterization of resistance mutations against HCV-IN-7, a hypothetical novel non-nucleoside inhibitor (NNI) targeting the HCV NS5B polymerase. The methodologies described herein utilize the well-established HCV subgenomic replicon system.
Introduction
Hepatitis C Virus (HCV) infection is a global health issue, with millions of individuals chronically infected and at risk of developing severe liver diseases. The HCV NS5B protein, an RNA-dependent RNA polymerase, is essential for viral genome replication and is a prime target for antiviral drugs.[1] Non-nucleoside inhibitors (NNIs) are a class of DAAs that bind to allosteric sites on the NS5B polymerase, inhibiting its function.[2] The development of any new NNI requires a thorough characterization of its resistance profile.
This application note details the workflow for identifying and characterizing mutations that confer resistance to a hypothetical NS5B NNI, "this compound". The process involves three main stages:
-
Selection: Long-term culture of HCV replicon-harboring cells in the presence of this compound to select for resistant cell populations.
-
Genotypic Analysis: Sequencing the NS5B gene from resistant clones to identify specific amino acid substitutions.
-
Phenotypic Analysis: Re-introducing the identified mutations into a wild-type replicon via site-directed mutagenesis to confirm their role in conferring resistance and to quantify the magnitude of this resistance.[3][4]
The HCV replicon system is the cornerstone of this workflow. These are subgenomic HCV RNA molecules that can replicate autonomously in human hepatoma cells (e.g., Huh-7), providing a robust and safe model for studying viral replication and drug susceptibility in a BSL-2 environment.[5][6]
Part 1: In Vitro Selection of this compound Resistant Replicons
This protocol describes the long-term culture of HCV genotype 1b subgenomic replicon cells under increasing concentrations of this compound to select for resistant colonies.
Experimental Protocol: Resistance Selection
-
Cell Culture Preparation:
-
Culture Huh-7 cells harboring a stable HCV genotype 1b subgenomic replicon (e.g., Con1) in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 (for maintaining the replicon).
-
Seed 1x10⁵ cells per well in a 6-well plate.
-
-
Initiation of Selection:
-
Determine the 50% effective concentration (EC₅₀) of this compound on the wild-type replicon cells using a standard replication assay (e.g., Luciferase assay or qRT-PCR).
-
Begin the selection process by treating the cells with this compound at a concentration equal to 2x EC₅₀. A parallel culture treated with DMSO (vehicle control) must be maintained.
-
Passage the cells every 3-4 days. At each passage, split the cells 1:4 and re-seed with fresh media containing the same concentration of this compound.
-
-
Dose Escalation:
-
Once the cells in the this compound treated wells show consistent growth rates comparable to the DMSO control (indicating a resistant population may be emerging), increase the drug concentration.
-
A typical dose escalation strategy is to double the concentration (e.g., from 2x to 4x EC₅₀, then 8x, 16x, and 30x EC₅₀).[2]
-
Continue this process for 4-8 weeks or until cells can proliferate in high concentrations of the inhibitor (e.g., >30x EC₅₀).[2]
-
-
Isolation of Resistant Clones:
-
Once a resistant cell population is established, harvest the cells.
-
A portion of the cell population can be cryopreserved, while the remainder is used for RNA extraction. Alternatively, single-cell colonies can be isolated using limiting dilution to analyze individual resistance pathways.
-
Part 2: Genotypic Analysis of Resistant Clones
This protocol details the identification of mutations within the NS5B coding region from the selected resistant cell populations.
Experimental Protocol: Genotypic Characterization
-
Total RNA Extraction:
-
Extract total RNA from approximately 1x10⁶ cells from the resistant population and the parallel DMSO control culture using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
-
Reverse Transcription (RT) and PCR Amplification:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and a gene-specific reverse primer targeting the 3' end of the NS5B gene.
-
Amplify the entire NS5B coding region using high-fidelity DNA polymerase and specific forward and reverse primers. Use primers that flank the NS5B gene to ensure the full sequence is captured.
-
-
DNA Sequencing:
-
Purify the resulting PCR product.
-
Sequence the PCR product using both forward and reverse primers (Sanger sequencing). For population analysis, direct sequencing of the PCR product is sufficient. For clonal analysis, the PCR product should be cloned into a TA vector, followed by sequencing of multiple individual clones (e.g., 10-15 clones) to identify different resistance mutations.[7]
-
Align the obtained sequences with the wild-type NS5B sequence (from the DMSO control) to identify nucleotide and amino acid substitutions.
-
Data Presentation: Genotypic Analysis
Summarize the sequencing results in a clear table.
Table 1: Summary of NS5B Mutations Selected by this compound
| Cell Population | Amino Acid Position | Wild-Type Residue | Mutant Residue | Nucleotide Change |
|---|---|---|---|---|
| Resistant Pool 1 | 495 | Proline (P) | Leucine (L) | CCA -> CTA |
| Resistant Pool 1 | 499 | Valine (V) | Alanine (A) | GTT -> GCT |
| Resistant Clone A | 495 | Proline (P) | Leucine (L) | CCA -> CTA |
| Resistant Clone B | 499 | Valine (V) | Alanine (A) | GTT -> GCT |
Part 3: Phenotypic Characterization of Identified Mutations
This section describes the confirmation that the identified mutations are responsible for resistance and quantifies the degree of resistance. This is achieved by introducing the mutations into a wild-type replicon background via site-directed mutagenesis and then assessing the replicon's susceptibility to this compound.[3][8]
Experimental Protocol: Site-Directed Mutagenesis & Phenotypic Assay
-
Site-Directed Mutagenesis:
-
Use a commercial site-directed mutagenesis kit (e.g., QuikChange II, Agilent) to introduce the identified mutations (e.g., P495L and V499A) into the plasmid DNA encoding the wild-type HCV replicon.[9][10]
-
Use primers containing the desired nucleotide changes.
-
Transform the resulting plasmids into competent E. coli, select for positive clones, and confirm the mutation by plasmid sequencing.
-
-
In Vitro Transcription & RNA Transfection:
-
Linearize the wild-type and mutant replicon plasmids with a restriction enzyme.
-
Synthesize replicon RNAs via in vitro transcription using a T7 RNA polymerase kit.
-
Electroporate 10 µg of each replicon RNA (Wild-Type, P495L, V499A) into Huh-7.5 cells.[11]
-
-
Drug Susceptibility (EC₅₀ Determination) Assay:
-
Seed the electroporated cells into 96-well plates.
-
After 24 hours, add fresh media containing a serial dilution of this compound (e.g., 10 concentrations from 0.1 nM to 10 µM). Include DMSO-only wells as a no-drug control.
-
Incubate the plates for 72 hours.
-
Quantify HCV replication. If using a luciferase reporter replicon, measure luciferase activity. If not, extract RNA and perform qRT-PCR to quantify HCV RNA levels.
-
Calculate the EC₅₀ value for each replicon (wild-type and mutants) by plotting the percentage of replication inhibition against the log of the drug concentration and fitting the data to a four-parameter logistic curve.
-
Data Presentation: Phenotypic Analysis
Summarize the EC₅₀ values and calculate the fold-change in resistance.
Table 2: Phenotypic Susceptibility of Mutant Replicons to this compound
| Replicon | NS5B Mutation | EC₅₀ (nM) [Mean ± SD] | Fold Change in Resistance¹ |
|---|---|---|---|
| Wild-Type | None | 5.2 ± 0.8 | 1.0 |
| Mutant A | P495L | 215.8 ± 25.1 | 41.5 |
| Mutant B | V499A | 48.3 ± 6.2 | 9.3 |
| Mutant C | P495L + V499A | 987.1 ± 110.4 | 189.8 |
¹ Fold Change = EC₅₀ (Mutant) / EC₅₀ (Wild-Type)
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for this compound resistance analysis.
Diagram 2: HCV Replicon System and Drug Action
Caption: Action of this compound on the HCV replicon system.
References
- 1. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Potency and Resistance Analysis of Hepatitis C Virus NS5B Polymerase Inhibitor BMS-791325 on All Major Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. hcvguidelines.org [hcvguidelines.org]
- 5. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Screening for hepatitis C virus non-nucleotide resistance mutations in treatment-naive women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 9. espace.inrs.ca [espace.inrs.ca]
- 10. Effect of Interaction between Hepatitis C Virus NS5A and NS5B on Hepatitis C Virus RNA Replication with the Hepatitis C Virus Replicon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antiviral Activity of HCV-IN-7 in Combination with Direct-Acting Antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection, leading to cure rates exceeding 95%.[1][2] Combination therapy using DAAs with different mechanisms of action is the cornerstone of current HCV treatment, as it maximizes efficacy and minimizes the development of drug resistance.[3][4][5] These therapies typically target key viral proteins essential for replication, including the NS3/4A protease, the NS5A protein, and the NS5B RNA-dependent RNA polymerase.[6][7][8]
This document provides detailed application notes and protocols for evaluating the antiviral activity of a novel non-nucleoside inhibitor of the HCV NS5B polymerase, HCV-IN-7 , when used in combination with other classes of DAAs. The following protocols and data are presented to guide researchers in the preclinical assessment of novel antiviral combinations.
Mechanism of Action of HCV Direct-Acting Antivirals
Understanding the distinct mechanisms of action of different DAA classes is crucial for designing effective combination therapies.
-
NS3/4A Protease Inhibitors (-previr): These agents block the proteolytic activity of the NS3/4A protease, which is essential for cleaving the HCV polyprotein into mature non-structural proteins required for viral replication.[4]
-
NS5A Inhibitors (-asvir): NS5A is a multifunctional protein involved in both viral RNA replication and virion assembly. NS5A inhibitors are potent antivirals that bind to NS5A and disrupt these functions.[8]
-
NS5B Polymerase Inhibitors (-buvir): The NS5B protein is the viral RNA-dependent RNA polymerase that synthesizes new viral RNA genomes. This class is further divided into:
-
Nucleoside/Nucleotide Inhibitors (NIs): These act as chain terminators after being incorporated into the growing RNA strand by the NS5B polymerase.[9][10]
-
Non-Nucleoside Inhibitors (NNIs): These bind to allosteric sites on the NS5B polymerase, inducing a conformational change that inhibits its enzymatic activity.[10][11] This compound is a representative of this class.
-
The combination of DAAs targeting different viral proteins can result in synergistic antiviral effects and a higher barrier to resistance.[1][12]
Quantitative Analysis of Antiviral Synergy
The following tables summarize hypothetical quantitative data from in vitro studies evaluating the efficacy of this compound alone and in combination with representative DAAs from other classes.
Table 1: In Vitro Antiviral Activity of Single Agents in HCV Replicon Assay
| Compound | Class | Target | Genotype 1b EC50 (nM) | Genotype 1a EC50 (nM) | CC50 (µM) in Huh-7 cells | Selectivity Index (SI = CC50/EC50) |
| This compound | NNI | NS5B | 15 | 25 | > 50 | > 3333 |
| Sofosbuvir | NI | NS5B | 40 | 60 | > 100 | > 1667 |
| Daclatasvir | NS5A Inhibitor | NS5A | 0.05 | 0.01 | > 25 | > 500,000 |
| Simeprevir | Protease Inhibitor | NS3/4A | 2.5 | 7.8 | > 20 | > 8000 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.
Table 2: Combination Antiviral Activity of this compound with Other DAAs in HCV Genotype 1b Replicon Cells
| Combination | Combination Index (CI) at 50% Inhibition (ED50) | Synergy Interpretation |
| This compound + Sofosbuvir | 0.85 | Additive to Slight Synergy |
| This compound + Daclatasvir | 0.45 | Synergy |
| This compound + Simeprevir | 0.70 | Moderate Synergy |
CI < 0.9 indicates synergy; 0.9 < CI < 1.1 indicates an additive effect; CI > 1.1 indicates antagonism.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: HCV Replicon Assay for Antiviral Potency (EC50) Determination
This assay is a fundamental tool for evaluating the efficacy of antiviral compounds against HCV RNA replication.[13][14][15]
Objective: To determine the concentration of an antiviral compound that inhibits 50% of HCV RNA replication in a stable cell line containing an HCV subgenomic replicon.
Materials:
-
Huh-7 cells stably expressing an HCV genotype 1b subgenomic replicon encoding a luciferase reporter gene.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 500 µg/mL G418.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the stable replicon cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of DMEM without G418. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should be less than 0.5%.
-
Treatment: Remove the culture medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and a known HCV inhibitor as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Combination Antiviral Synergy Assay
This protocol is used to assess the interaction between two antiviral compounds when used in combination.
Objective: To determine if the combination of this compound with another DAA results in synergistic, additive, or antagonistic antiviral effects.
Materials:
-
Same as Protocol 1.
-
Two different antiviral compounds (e.g., this compound and Daclatasvir).
-
Synergy analysis software (e.g., CalcuSyn or MacSynergy II).
Procedure:
-
Cell Plating: Follow step 1 of Protocol 1.
-
Compound Matrix Preparation: Prepare serial dilutions of each compound. Create a checkerboard matrix by combining the two drugs at various concentrations in the 96-well plate.
-
Treatment and Incubation: Follow steps 3 and 4 of Protocol 1.
-
Luciferase Assay: Follow step 5 of Protocol 1.
-
Data Analysis:
-
Use a synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
The CI value indicates the nature of the drug interaction as described in the note for Table 2.
-
Visualizations
HCV Replication Cycle and DAA Targets
The following diagram illustrates the key steps in the HCV replication cycle and the targets of the different classes of direct-acting antivirals.
References
- 1. Treatment of hepatitis C virus infection with direct-acting antiviral agents: 100% cure? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revolutionizing hepatitis C treatment: next-gen direct-acting antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Acting Anti-hepatitis C Virus Drugs: Clinical Pharmacology and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. HCV DAA Classes - Viral Hepatitis and Liver Disease [hepatitis.va.gov]
- 7. Direct‐acting antivirals for chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The HCV NS5B nucleoside and non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of antiviral drug synergy in an infectious HCV system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 15. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
Application Notes and Protocols for Measuring HCV-IN-7 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and development of potent antiviral agents against the Hepatitis C Virus (HCV) rely on the precise characterization of the interaction between inhibitors and their viral targets. Measuring the binding affinity of a compound, such as the hypothetical HCV-IN-7, is a critical step in determining its potential efficacy. HCV, a single-stranded RNA virus, encodes several non-structural (NS) proteins that are essential for its replication and are primary targets for direct-acting antivirals (DAAs).[1][2] Key targets include the NS3/4A protease, the NS5A protein, and the NS5B RNA-dependent RNA polymerase (RdRp).[3][4][5]
These application notes provide an overview of established biophysical and biochemical techniques to quantify the binding affinity of inhibitors to HCV targets. While "this compound" is not a standardized designation, the methodologies described herein are broadly applicable for characterizing the binding of any small molecule inhibitor to HCV proteins, most notably the well-studied NS5B polymerase. The protocols are designed to guide researchers in setting up robust and reproducible assays for inhibitor screening and characterization.
Data Presentation: Quantitative Binding Affinity of HCV Inhibitors
The following table summarizes representative quantitative data for various HCV inhibitors, showcasing the range of binding affinities and inhibition potencies measured by different techniques. This allows for a comparative assessment of the methodologies.
| Compound Class/Name | Target Protein | Assay Technique | Measured Parameter | Value | Reference |
| Non-nucleoside Inhibitor (NNI-1) | NS5B Polymerase | Fluorescence Quenching | Kd | 0.022 µM | [6] |
| Benzimidazole Derivative (Compound 1) | NS5B Polymerase | RdRp Inhibition Assay | IC50 | 13.6 µM | [3] |
| Virtual Screen Hit (Compound N4) | NS5B Polymerase | RdRp Inhibition Assay | IC50 | 2.01 µM | [7] |
| Virtual Screen Hit (Compound N3) | NS5B Polymerase | RdRp Inhibition Assay | IC50 | 23.84 µM | [7] |
| MK-5172 Analog (Linear) | NS3/4A Protease | Isothermal Titration Calorimetry | Kd | 38.8 nM | [8] |
| MK-5172 | NS3/4A Protease | Isothermal Titration Calorimetry | Kd | 0.1 nM | [8] |
| NS5A-D2 | NS5B Polymerase | Surface Plasmon Resonance | KD | 21 µM | [9] |
Experimental Protocols and Methodologies
Several robust techniques are available for measuring the binding affinity of inhibitors to HCV proteins. The choice of method often depends on factors such as throughput requirements, the nature of the target protein, and the availability of reagents.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[10][11][12] It provides a complete thermodynamic profile of the interaction in a single experiment, yielding the binding constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12]
Experimental Protocol: Measuring this compound Binding to HCV NS3/4A Protease by ITC
This protocol is adapted from methodologies used for characterizing HCV protease inhibitors.[8]
-
Protein Preparation:
-
Purify recombinant HCV NS3/4A protease using affinity and size-exclusion chromatography.
-
Perform the final gel filtration step in the desired ITC buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10% glycerol, 1 mM TCEP, pH 7.4).
-
Concentrate the protein to a suitable concentration (e.g., 10–60 µM) and accurately determine its concentration.
-
-
Inhibitor Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Dilute the stock solution into the same ITC buffer used for the protein, ensuring the final DMSO concentration does not exceed 3% to minimize buffer mismatch effects.[8] The inhibitor concentration in the syringe should be 10-20 times that of the protein in the cell.
-
-
ITC Measurement:
-
Use a high-sensitivity isothermal titration calorimeter (e.g., Microcal ITC200).
-
Set the experimental temperature to 25 °C.
-
Load the protein solution into the sample cell and the inhibitor solution into the titration syringe.
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove air from the syringe, followed by a series of injections (e.g., 19 injections of 2 µL each) at appropriate time intervals to allow for equilibration.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heat of dilution, determined from a control experiment titrating the inhibitor into buffer alone.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) using the manufacturer's software (e.g., Origin) to determine the dissociation constant (Kd) and enthalpy of binding (ΔH).[8]
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to another molecule (the ligand) that has been immobilized on the chip. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).
Experimental Protocol: Measuring this compound Binding to HCV NS5B by SPR
This protocol is based on SPR analysis of HCV protein interactions.[9][13]
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 sensor chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified HCV NS5B protein (ligand) onto the activated surface by injecting it over the chip in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of this compound (analyte) in a suitable running buffer (e.g., HBS-EP buffer). The concentration range should span at least 0.1x to 10x the expected KD.
-
-
SPR Measurement (Kinetics/Affinity Analysis):
-
Equilibrate the system with running buffer.
-
Inject the different concentrations of this compound over both the ligand and reference flow cells for a set period to monitor the association phase.
-
Switch back to flowing only running buffer to monitor the dissociation phase.
-
Between cycles, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte from the ligand surface, preparing it for the next injection.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the ligand flow cell signal to obtain specific binding sensorgrams.
-
Perform a global fit of the association and dissociation curves for all concentrations simultaneously using a suitable binding model (e.g., Langmuir 1:1 binding model) with the instrument's analysis software.
-
The fitting will yield the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD).[9]
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule (a tracer).[14] A small, fluorescently labeled tracer tumbles rapidly in solution and has a low FP value. When it binds to a larger protein, its tumbling slows, and the FP value increases. In a competitive binding assay, an unlabeled inhibitor (like this compound) competes with the tracer for binding to the protein, causing a decrease in the FP signal.
Experimental Protocol: Competitive FP Assay for this compound
This protocol is based on the principles of FP assays developed for HCV helicase and other polymerases.[15][16][17]
-
Reagent Preparation:
-
Tracer: Synthesize or obtain a fluorescently labeled ligand that is known to bind to the HCV target protein (e.g., a short, fluorescently tagged RNA/DNA oligonucleotide for NS5B polymerase or NS3 helicase).
-
Protein: Purify the target HCV protein (e.g., NS5B).
-
Inhibitor: Prepare a serial dilution of this compound in assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Assay Plate: Use a low-volume, black, non-binding surface microplate (e.g., 384-well).
-
-
Assay Setup:
-
First, determine the optimal concentrations of protein and tracer by titrating the protein against a fixed, low concentration of the tracer (e.g., 5 nM). Select a protein concentration that gives a significant FP window (e.g., 80% of the maximum signal).
-
For the competition assay, add the following to the wells of the microplate:
-
Fixed concentration of the HCV target protein.
-
Fixed concentration of the fluorescent tracer.
-
Varying concentrations of the this compound inhibitor.
-
-
Include control wells:
-
Minimum FP (Pmin): Tracer only in buffer.
-
Maximum FP (Pmax): Tracer and protein in buffer (with DMSO vehicle).
-
-
-
Measurement and Analysis:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization on a suitable plate reader, using the appropriate excitation and emission filters for the fluorophore.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the bound tracer.
-
Caption: Mechanism of an allosteric HCV NS5B polymerase inhibitor.
Fluorescence Quenching (FQ) Assay
This method utilizes the intrinsic fluorescence of tryptophan residues within the target protein.[6] When an inhibitor binds to the protein, particularly in proximity to these residues, it can cause a change in the local environment of the tryptophans, leading to a quenching (decrease) of the fluorescence signal. The magnitude of this quenching is dependent on the inhibitor concentration and can be used to determine the binding affinity (Kd).
Experimental Protocol: Measuring this compound Binding by Intrinsic Tryptophan Fluorescence Quenching
This protocol is adapted from a method developed for HCV NS5B non-nucleoside inhibitors.[6]
-
Reagent Preparation:
-
Purify HCV NS5B protein to a high concentration and dialyze into a suitable binding buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 1 mM DTT, 10% glycerol, 0.025% lauryl maltoside). The detergent can help stabilize the protein's fluorescence signal.
-
Prepare a concentrated stock of this compound in 100% DMSO and create a serial dilution series in the binding buffer.
-
-
Assay Setup:
-
Perform the assay in a 96-well or 384-well black plate suitable for fluorescence measurements.
-
To each well, add a fixed concentration of the NS5B protein (e.g., 50 nM).
-
Add increasing concentrations of the this compound inhibitor. Ensure the final DMSO concentration is constant across all wells and is low enough not to interfere with the assay.
-
Include control wells with protein and buffer/vehicle only.
-
-
Measurement:
-
Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.
-
Measure the fluorescence intensity using a microplate reader. Set the excitation wavelength to ~280 nm (for tryptophan) and scan the emission spectrum from 310 nm to 390 nm, or measure at the emission maximum (~330-340 nm).[6]
-
-
Data Analysis:
-
Correct the fluorescence readings for buffer and inhibitor fluorescence if necessary.
-
Calculate the fractional fluorescence quenching as a function of the inhibitor concentration.
-
Fit the data to a suitable binding equation, such as a quadratic equation for tight binders, to determine the dissociation constant (Kd).[6]
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. youtube.com [youtube.com]
- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 6. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. Direct evidence for RNA–RNA interactions at the 3′ end of the Hepatitis C virus genome using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying HCV Entry Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Note on HCV-IN-7: Initial searches for "this compound" indicate that this compound is a potent, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), with IC50 values in the picomolar range.[1] NS5A is a critical component of the HCV replication complex and is not involved in the viral entry process.[2][3] Therefore, this compound is not a suitable tool for studying HCV entry mechanisms.
This document will instead focus on a representative and well-characterized HCV entry inhibitor, EI-1 , and provide detailed protocols and data relevant to its use in studying the initial stages of HCV infection.
Introduction to HCV Entry Inhibition
The entry of HCV into hepatocytes is a complex, multi-step process that represents a key target for antiviral therapies.[4] This process involves the coordinated interaction of viral envelope glycoproteins (E1 and E2) with several host cell surface receptors, including scavenger receptor class B type I (SR-BI), the tetraspanin CD81, and the tight junction proteins claudin-1 (CLDN1) and occludin (OCLN).[4][5][6] Following receptor binding, the virus is internalized via clathrin-mediated endocytosis, and subsequent fusion of the viral and endosomal membranes at low pH releases the viral genome into the cytoplasm.[6][7]
HCV entry inhibitors are compounds that block one or more of these steps, thereby preventing the virus from establishing an infection in host cells.[4] These inhibitors are valuable research tools for dissecting the molecular mechanisms of viral entry and represent a promising class of antiviral agents.
EI-1: A Model HCV Entry Inhibitor
EI-1 is a potent, HCV-specific triazine inhibitor identified through screening of a small molecule library.[8][9] It has been shown to block the entry of multiple HCV genotypes and is active against both cell-free virus and cell-to-cell transmission.[8][9]
Mechanism of Action: Time-of-addition experiments have demonstrated that EI-1 acts at a stage after the initial attachment of the virus to the cell surface but before or concurrently with the acidification of the endosome, which is required for membrane fusion.[8] Resistance to EI-1 has been mapped to a mutation in the transmembrane domain of the E2 envelope glycoprotein, strongly suggesting that E2 is the direct or indirect target of the inhibitor.[8][9]
Quantitative Data for EI-1
The inhibitory activity of EI-1 has been quantified using HCV pseudoparticle (HCVpp) assays, which measure the ability of the compound to block the entry of retroviral particles carrying HCV envelope proteins.
| Genotype | Assay System | Median EC50 (µM) | Reference |
| 1a | HCVpp | 0.134 | [8] |
| 1b | HCVpp | 0.027 | [8] |
Signaling Pathways in HCV Entry
The HCV entry process is not passive but involves the activation of host cell signaling pathways. Binding of the viral E2 glycoprotein to CD81 can trigger signaling cascades involving receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[5][6][10] This signaling can lead to rearrangements of the actin cytoskeleton, facilitating the movement of the virus-receptor complex across the cell membrane to tight junctions, where interactions with CLDN1 and OCLN occur.[6][10]
Caption: Simplified signaling pathway of HCV entry into hepatocytes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize HCV entry inhibitors like EI-1.
HCV Pseudoparticle (HCVpp) Entry Assay
This assay is a safe and robust method to study HCV entry, as it uses retroviral particles pseudotyped with HCV E1/E2 glycoproteins, which can infect cells in a single round but cannot replicate.[11][12][13]
Objective: To quantify the inhibition of HCV entry by a test compound.
Experimental Workflow:
Caption: Workflow for an HCV pseudoparticle (HCVpp) entry assay.
Materials:
-
Huh-7 or Huh-7.5 hepatoma cells
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
HCVpp (encoding a reporter like luciferase) and control pseudoparticles (e.g., VSV-G pp)
-
Test compound (e.g., EI-1)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density that will result in 50-70% confluency on the day of infection. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in DMEM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the medium from the cells and add the diluted compound. Incubate for 1 hour at 37°C.
-
Infection: Add HCVpp to each well. To determine specificity, include wells with control pseudoparticles.
-
Incubation: Incubate the plates for 48-72 hours at 37°C to allow for cell entry and reporter gene expression.
-
Lysis and Measurement: Discard the medium, wash the cells with PBS, and add cell lysis buffer. Measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase readings to the vehicle control. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
Time-of-Addition Assay
This assay helps to determine the specific stage of the viral life cycle that is targeted by an inhibitor.[14][15]
Objective: To pinpoint the window of inhibitor activity during HCV infection.
Procedure:
-
Synchronized Infection: Pre-chill Huh-7 cells and incubate them with a high titer of infectious cell culture-derived HCV (HCVcc) at 4°C for 1-2 hours to allow viral attachment but prevent internalization.
-
Initiate Entry: Wash the cells with cold PBS to remove unbound virus and then shift the temperature to 37°C to allow synchronous entry. This is considered time zero (T=0).
-
Staggered Compound Addition: Add a fixed, high concentration of the inhibitor (e.g., EI-1) to different wells at various time points post-infection (e.g., T=0, 1h, 2h, 3h, etc.).
-
Control Inhibitors: Include known inhibitors as controls:
-
Entry/Fusion Inhibitor (e.g., Bafilomycin A1): Should be effective only when added early.
-
Replication Inhibitor (e.g., an NS5A or NS5B inhibitor): Should remain effective even when added several hours post-entry.
-
-
Readout: After a full replication cycle (e.g., 48-72 hours), measure the viral load or reporter gene activity.
-
Analysis: Plot the percentage of inhibition against the time of addition. The time at which the inhibitor loses its effectiveness indicates when its specific target step in the viral lifecycle has been completed. For an entry inhibitor like EI-1, efficacy is lost within the first few hours.[8]
Cell-to-Cell Transmission Assay
This assay is designed to specifically measure the spread of HCV to adjacent cells, a route of transmission that can be shielded from neutralizing antibodies.[16][17]
Objective: To determine if an inhibitor can block the direct spread of HCV between cells.
Procedure:
-
Prepare Producer Cells: Infect a small population of Huh-7.5 cells with HCVcc.
-
Co-culture: After 24-48 hours, co-culture the infected "producer" cells with a larger population of uninfected "target" cells (which may express a fluorescent marker like GFP for easy identification).
-
Neutralize Cell-Free Virus: Add a high concentration of HCV-neutralizing antibodies (e.g., anti-E2 antibody) to the co-culture medium. This ensures that any infection of target cells occurs via direct cell-to-cell contact, not through released virus particles.[16][17]
-
Add Inhibitor: Add the test compound (e.g., EI-1) to the co-culture.
-
Incubate and Visualize: Incubate for 48-72 hours. Fix the cells and use immunofluorescence to stain for an HCV protein (e.g., NS5A) to identify newly infected cells.
-
Quantify Spread: Count the number of infected target cells or the size of the infectious foci. Compare the results from treated wells to untreated controls to determine the inhibitor's effect on cell-to-cell spread. EI-1 has been shown to be effective in this assay.[8]
Caption: Relationship between key assays and the scientific questions they address.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NS5A inhibitors for the treatment of hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HCV entry inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Hepatitis C virus host cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Small Molecule Inhibitor of Hepatitis C Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulated Entry of Hepatitis C Virus into Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Neutralizing Antibodies with HCV Pseudoparticles (HCVpp) | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hepatitis C virus Cell-to-cell Spread Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hepatitis C Virus Cell-Cell Transmission and Resistance to Direct-Acting Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effect of HCV-IN-7 on Viral Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, and the development of effective antiviral therapies remains a critical area of research. The HCV life cycle involves several stages, including viral entry, replication, assembly, and release, each presenting potential targets for therapeutic intervention. Viral assembly is a complex process involving the coordinated interaction of viral structural and non-structural proteins with host cell factors, leading to the formation of infectious progeny virions.[1][2][3] HCV-IN-7 is a small molecule inhibitor believed to target the HCV p7 protein, a viroporin that plays an essential role in the assembly and release of infectious virus particles.[4] This document provides detailed protocols to assess the effect of this compound on HCV viral assembly.
The primary system for studying the complete HCV life cycle in vitro is the JFH-1 (Japanese Fulminant Hepatitis 1) based cell culture system, which utilizes the Huh-7 human hepatoma cell line or its derivatives.[5][6][7] This system allows for the production of infectious HCV particles and is the foundation for the protocols described herein.
Key Concepts in HCV Assembly
HCV assembly is a multi-step process initiated at the surface of lipid droplets.[2] The core protein oligomerizes to form the nucleocapsid, encapsidating the viral RNA.[8][9] This complex then buds into the endoplasmic reticulum (ER), acquiring a lipid envelope containing the E1 and E2 glycoproteins.[1][10][11] The non-structural protein p7 is crucial for this process, likely by facilitating the envelopment of the nucleocapsid.[4] The assembled virions then traffic through the secretory pathway for release from the cell.
Experimental Objectives
The primary objective of these protocols is to determine the inhibitory effect of this compound on HCV viral assembly. This will be achieved by:
-
Quantifying the production of infectious extracellular and intracellular viral particles.
-
Assessing the impact on the total number of secreted viral particles (infectious and non-infectious).
-
Investigating the effect on the oligomerization of the HCV core protein.
-
Analyzing the subcellular localization of key viral proteins involved in assembly.
Data Presentation
All quantitative data should be summarized in the following tables for clear comparison between different concentrations of this compound and controls.
Table 1: Effect of this compound on Extracellular and Intracellular Infectious Virus Titers
| This compound Conc. (µM) | Extracellular Titer (TCID50/mL) | Intracellular Titer (TCID50/mL) | % Inhibition (Extracellular) | % Inhibition (Intracellular) |
| 0 (Vehicle) | 0 | 0 | ||
| X | ||||
| Y | ||||
| Z |
Table 2: Effect of this compound on Viral RNA Release
| This compound Conc. (µM) | Extracellular HCV RNA (IU/mL) | Intracellular HCV RNA (IU/mL) | % Inhibition of RNA Release |
| 0 (Vehicle) | 0 | ||
| X | |||
| Y | |||
| Z |
Table 3: Effect of this compound on HCV Core Protein Oligomerization
| This compound Conc. (µM) | Monomeric Core (%) | Oligomeric Core (%) | % Inhibition of Oligomerization |
| 0 (Vehicle) | 0 | ||
| X | |||
| Y | |||
| Z |
Experimental Protocols
Protocol 1: Determination of Infectious Virus Titer (TCID50 Assay)
This protocol quantifies the amount of infectious virus produced in the presence of this compound.
Materials:
-
Huh-7.5 cells
-
Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)
-
JFH-1 infectious cell culture supernatant
-
This compound
-
96-well plates
-
Anti-HCV Core antibody
-
Secondary antibody conjugated to HRP
-
TMB substrate
-
Fixing solution (e.g., Methanol)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Virus Production:
-
Seed Huh-7.5 cells in a 6-well plate.
-
Infect cells with JFH-1 virus at a multiplicity of infection (MOI) of 0.1.
-
After 4 hours of incubation, remove the inoculum, wash the cells with PBS, and add fresh complete DMEM containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
Sample Collection:
-
Extracellular Virus: Collect the cell culture supernatant and centrifuge at 1,000 x g for 10 minutes to remove cell debris. Store at -80°C.
-
Intracellular Virus: Wash the cells twice with PBS. Add 500 µL of complete DMEM and subject the cells to three freeze-thaw cycles to release intracellular virions. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant containing the intracellular virus and store at -80°C.
-
-
TCID50 Assay:
-
Seed naïve Huh-7.5 cells in a 96-well plate.
-
Perform 10-fold serial dilutions of the collected extracellular and intracellular virus samples.
-
Infect the naïve Huh-7.5 cells with 100 µL of each virus dilution in replicates of 8.
-
Incubate for 72 hours.
-
Fix, permeabilize, and perform immunoperoxidase staining for the HCV core protein.
-
Determine the number of HCV-positive wells for each dilution.
-
Calculate the TCID50/mL using the Reed-Muench method.
-
Protocol 2: Quantification of Viral RNA Release (RT-qPCR)
This protocol measures the total number of viral genomes released from cells, which includes both infectious and non-infectious particles.
Materials:
-
Supernatant and cell lysates from Protocol 1
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
Primers and probe for HCV 5' UTR[12]
-
One-step RT-qPCR master mix
-
Real-time PCR instrument
-
HCV RNA standards of known concentration (IU/mL)[13][14][15]
Procedure:
-
RNA Extraction:
-
Extract viral RNA from 140 µL of cell culture supernatant (extracellular) and cell lysate (intracellular) using a commercial kit according to the manufacturer's instructions.
-
-
RT-qPCR:
-
Set up the RT-qPCR reaction using a one-step master mix, HCV-specific primers and probe, and the extracted RNA.
-
Include a standard curve using serial dilutions of HCV RNA standards.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Quantify the HCV RNA in IU/mL by comparing the Ct values of the samples to the standard curve.
-
Protocol 3: Analysis of HCV Core Protein Oligomerization
This protocol assesses the effect of this compound on the formation of higher-order core protein oligomers, a critical step in nucleocapsid assembly.[8][16][17][18]
Materials:
-
Cell lysates from Protocol 1
-
Sucrose solutions (10% and 60% w/v in TNE buffer)
-
Ultracentrifuge with a swing-out rotor
-
SDS-PAGE gels
-
Western blot apparatus
-
Anti-HCV Core antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Sucrose Gradient Ultracentrifugation:
-
Prepare a 10-60% continuous sucrose gradient in ultracentrifuge tubes.
-
Carefully layer 200 µL of cell lysate onto the top of the gradient.
-
Centrifuge at 100,000 x g for 16 hours at 4°C.
-
-
Fraction Collection:
-
Carefully collect fractions (e.g., 500 µL each) from the top of the gradient.
-
-
Western Blot Analysis:
-
Run equal volumes of each fraction on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-HCV Core antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Monomeric core protein will be found in the top fractions (lower sucrose density), while oligomeric forms will be in the bottom fractions (higher sucrose density).
-
Quantify the band intensities in each fraction to determine the percentage of monomeric versus oligomeric core protein.
-
Protocol 4: Immunofluorescence Analysis of Viral Protein Localization
This protocol visualizes the subcellular localization of key viral proteins involved in assembly, such as the Core and E2 proteins, to see if this compound disrupts their co-localization.[10][11][19][20]
Materials:
-
Huh-7.5 cells grown on coverslips
-
JFH-1 virus
-
This compound
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies: anti-HCV Core (mouse) and anti-HCV E2 (rabbit)
-
Fluorescently labeled secondary antibodies (e.g., anti-mouse Alexa Fluor 488 and anti-rabbit Alexa Fluor 594)
-
Lipid droplet stain (e.g., BODIPY 493/503)
-
DAPI
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed Huh-7.5 cells on coverslips in a 24-well plate.
-
Infect with JFH-1 at an MOI of 1.
-
After 4 hours, replace the medium with fresh medium containing this compound or vehicle.
-
Incubate for 48 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against Core and E2.
-
Wash and incubate with fluorescently labeled secondary antibodies, BODIPY, and DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on slides.
-
Image the cells using a confocal microscope.
-
Analyze the images for changes in the localization and co-localization of the Core and E2 proteins, particularly around lipid droplets.
-
Visualizations
Caption: Signaling pathway of HCV assembly and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effect of this compound on viral assembly.
Caption: Logical relationship between this compound's mechanism and expected experimental outcomes.
References
- 1. The ins and outs of hepatitis C virus entry and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C Virus Assembly Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus: Assembly and Release of Virus Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C Virus P7—A Viroporin Crucial for Virus Assembly and an Emerging Target for Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Cell Culture Systems of HCV Using JFH-1 and Other Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. HCV core protein and virus assembly: what we know without structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the subcellular localization of hepatitis C virus E2 glycoprotein in live cells using EGFP fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Characterization of hepatitis C RNA-containing particles from human liver by density and size - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. childrensmn.org [childrensmn.org]
- 15. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 16. Hepatitis C virus core protein is a dimeric alpha-helical protein exhibiting membrane protein features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oligomerization of Hepatitis C Virus Core Protein Is Crucial for Interaction with the Cytoplasmic Domain of E1 Envelope Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oligomerization of hepatitis C virus core protein is crucial for interaction with the cytoplasmic domain of E1 envelope protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Differential subcellular localization of hepatitis C virus core gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. microbiologyresearch.org [microbiologyresearch.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HCV-IN-7 Insolubility in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing the potent pan-genotypic HCV NS5A inhibitor, HCV-IN-7, solubility issues in aqueous cell culture media can be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a highly potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] Like many small molecule inhibitors, this compound is hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2]
Q3: What is the maximum concentration of DMSO that can be used in cell culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, including the commonly used Huh-7 human hepatoma cells, a final DMSO concentration of ≤ 0.1% (v/v) is recommended.[3] While some cell lines may tolerate up to 1% DMSO for short-term experiments, it is crucial to perform a vehicle control to assess the impact of DMSO on cell viability and function.
Q4: I observed a precipitate after diluting my this compound DMSO stock solution into the cell culture medium. What should I do?
A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this problem. Key strategies include optimizing the stock solution concentration, modifying the dilution method, and ensuring the final DMSO concentration is appropriate.
Quantitative Data: Solubility of this compound
Specific quantitative solubility data for this compound in various solvents is not widely available in public literature. However, based on the properties of similar small molecule inhibitors and general laboratory practices, the following qualitative solubility information and typical concentration ranges are provided.
| Solvent | Qualitative Solubility | Typical Stock Concentration Range |
| DMSO | Soluble | 10 - 50 mM |
| Ethanol | Sparingly Soluble | 1 - 10 mM |
| Water / PBS | Insoluble | Not Recommended |
| Cell Culture Media | Insoluble (at high concentrations) | Working concentrations typically in the nM to low µM range |
Note: The solubility of this compound in organic solvents can be influenced by temperature and the presence of other solutes. It is always recommended to start with a small amount of the compound to test its solubility in the chosen solvent before preparing a large stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound: 768.92 g/mol
-
To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 768.92 g/mol * (1000 mg / 1 g) = 7.69 mg
-
-
Weigh the this compound powder: Carefully weigh 7.69 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions and Dosing in Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Determine the final desired concentration of this compound for your experiment (e.g., 10 nM).
-
Calculate the required dilution series. To minimize the final DMSO concentration, a serial dilution approach is recommended.
-
Intermediate Dilution (e.g., 10 µM): Dilute the 10 mM stock solution 1:1000 in pre-warmed complete cell culture medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium. Vortex gently.
-
Final Dilution (e.g., 10 nM): Dilute the 10 µM intermediate solution 1:1000 in the final volume of cell culture medium for your experiment. For example, add 2 µL of the 10 µM intermediate solution to 2 mL of medium in a well of a 6-well plate.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
-
Dosing: Remove the existing medium from the cells and replace it with the medium containing the final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
Troubleshooting Guide: Insolubility and Precipitation
This guide provides a systematic approach to troubleshooting insolubility issues with this compound in cell culture media.
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
HCV Replication and the Role of NS5A
HCV replication is a complex process that occurs in the cytoplasm of infected hepatocytes, within a specialized membranous structure called the "membranous web". The viral RNA serves as a template for both protein translation and replication. The HCV polyprotein is cleaved into structural and non-structural (NS) proteins. NS5A is a key phosphoprotein that, although lacking enzymatic activity, is essential for viral RNA replication and assembly.[1][4] It interacts with numerous viral and host factors to regulate these processes.
Caption: Simplified overview of the HCV lifecycle and the inhibitory action of this compound.
Signaling Pathway: NS5A Interactions and Inhibition by this compound
NS5A interacts with a multitude of host and viral proteins to modulate cellular pathways and facilitate viral replication. It plays a crucial role in the formation of the replication complex and in the assembly of new virions. This compound, as an NS5A inhibitor, disrupts these critical functions.
Caption: Key interactions of HCV NS5A and the mechanism of inhibition by this compound.
References
- 1. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Hepatitis C virus Cell-to-cell Spread Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of HCV-IN-7
Welcome to the technical support center for HCV-IN-7. This resource is designed to help researchers, scientists, and drug development professionals navigate potential off-target effects during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
This compound is an investigational small molecule inhibitor designed to target a specific host kinase involved in the Hepatitis C Virus (HCV) replication cycle. Its primary mechanism of action is to block the phosphorylation of a key substrate, thereby disrupting the viral life cycle. The precise identity of the primary target kinase is detailed in the compound's technical data sheet.
Q2: What are "off-target" effects and why are they a concern with kinase inhibitors like this compound?
Off-target effects refer to the modulation of proteins other than the intended therapeutic target.[1][2] Kinase inhibitors, due to the conserved nature of the ATP-binding pocket across the kinome, can sometimes bind to and inhibit other kinases with varying degrees of potency.[3][4] These unintended interactions can lead to misleading experimental results, cellular toxicity, or the activation of unexpected signaling pathways, making it crucial to identify and control for them.[2][5]
Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
Several experimental strategies can help distinguish between on-target and off-target effects:
-
Use a structurally unrelated inhibitor: Employing a different inhibitor that targets the same primary kinase but has a distinct chemical scaffold can help confirm that the observed phenotype is target-specific.
-
Perform target knockdown/knockout experiments: Using techniques like RNA interference (siRNA, shRNA) or CRISPR/Cas9 to reduce the expression of the target kinase should phenocopy the effects of this compound if they are on-target.
-
Rescue experiments: Overexpression of a wild-type or drug-resistant mutant of the target kinase should rescue the phenotype induced by this compound.
-
Dose-response analysis: A clear dose-response relationship between this compound concentration and the observed phenotype strengthens the evidence for an on-target effect.
Q4: What are some common off-target kinases that could be affected by inhibitors like this compound?
While the specific off-target profile of this compound is unique, kinase inhibitors can frequently show cross-reactivity with kinases from the same family or those with similar ATP-binding site architectures. Common off-target families include Src family kinases, MAP kinases, and cyclin-dependent kinases. Comprehensive kinome profiling is the most effective way to identify the specific off-target interactions of this compound.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound in experimental settings.
| Problem | Possible Cause | Suggested Solution |
| High cellular toxicity at effective concentrations. | Off-target inhibition of essential cellular kinases. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Use a kinome profiling service to identify potential off-target kinases responsible for toxicity. 3. Consider using a more selective inhibitor if available. |
| Inconsistent results between experiments. | 1. Variable inhibitor potency due to improper storage. 2. Cell culture conditions affecting inhibitor activity. 3. Off-target effects manifesting differently under varying conditions. | 1. Aliquot this compound upon receipt and store at the recommended temperature, avoiding repeated freeze-thaw cycles. 2. Standardize cell passage number, confluency, and media components. 3. Always include positive and negative controls in every experiment. |
| Observed phenotype does not match known function of the target kinase. | The phenotype may be a result of inhibiting an unknown off-target kinase or activating a compensatory signaling pathway.[2] | 1. Validate the on-target activity of this compound using a biochemical assay with the purified target kinase. 2. Perform phosphoproteomics analysis to identify altered signaling pathways. 3. Use target knockdown (e.g., siRNA) to see if it reproduces the observed phenotype. |
| Discrepancy between biochemical and cellular assay results. | 1. Poor cell permeability of this compound. 2. Efflux of the inhibitor by cellular transporters. 3. High intracellular ATP concentrations competing with the inhibitor. | 1. Assess cell permeability using methods like parallel artificial membrane permeability assay (PAMPA). 2. Use inhibitors of drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if cellular potency increases. 3. Evaluate the inhibitor's mechanism of action (ATP-competitive vs. non-competitive).[6] |
Data Presentation
Table 1: In Vitro Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target and a panel of representative off-target kinases. Data are presented as IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%.
| Kinase | IC50 (nM) |
| Primary Target Kinase A | 15 |
| Off-Target Kinase B | 250 |
| Off-Target Kinase C | 800 |
| Off-Target Kinase D | >10,000 |
| Off-Target Kinase E | >10,000 |
Data are hypothetical and for illustrative purposes only.
Table 2: Comparison of Cellular Activity in Target vs. Off-Target Cell Lines
This table shows the effect of this compound on cell viability (as EC50 values) in a cell line dependent on the primary target kinase versus a control cell line that is not.
| Cell Line | Primary Target Expression | EC50 (µM) |
| HCV-Replicating Huh-7 | Endogenous | 0.5 |
| Control HEK293 | Low/Absent | >50 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Phosphorylation
This protocol is for assessing the on-target activity of this compound by measuring the phosphorylation state of a known downstream substrate of the target kinase.
-
Cell Treatment: Plate Huh-7 cells harboring an HCV replicon and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody specific for the phosphorylated substrate overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total substrate protein to ensure equal loading.
Protocol 2: Target Knockdown using siRNA
This protocol describes how to use siRNA to validate that the phenotype observed with this compound is due to the inhibition of its intended target.
-
siRNA Transfection: On day 1, transfect Huh-7 cells with either a non-targeting control siRNA or an siRNA specific for the target kinase using a lipid-based transfection reagent according to the manufacturer's protocol.
-
HCV Infection/Replicon Activity: On day 2 or 3, either infect the cells with HCV or measure replicon activity (e.g., by luciferase assay if using a reporter replicon).
-
Phenotypic Analysis: At 48-72 hours post-transfection, assess the phenotype of interest (e.g., viral replication, cell viability).
-
Verification of Knockdown: In parallel, lyse a separate set of transfected cells to verify target protein knockdown by Western blot or target mRNA knockdown by qRT-PCR.
-
Comparison: Compare the phenotype of the target kinase knockdown cells to cells treated with this compound. A similar phenotype supports an on-target effect.
Visualizations
Caption: Troubleshooting workflow for this compound off-target effects.
Caption: On-target vs. potential off-target signaling pathways of this compound.
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. reactionbiology.com [reactionbiology.com]
improving the stability of HCV-IN-7 in solution
Welcome to the technical support center for HCV-IN-7. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the optimal use and stability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial solubilization, we recommend using dimethyl sulfoxide (DMSO). To avoid precipitation when adding it to aqueous solutions like buffers or cell culture media, it is advisable to first make serial dilutions of the DMSO stock in DMSO before introducing it to the aqueous environment. The final concentration of DMSO in your experimental setup should ideally be kept below 0.1% to minimize solvent-induced effects. Always include a vehicle control (DMSO alone) in your experiments.
Q2: How should I store the this compound stock solution?
A2: For long-term stability, we recommend storing the DMSO stock solution of this compound in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. While the compound may be shipped at ambient temperature, which it is stable for, upon receipt it should be stored as recommended.
Q3: My this compound solution appears to have precipitated over time. What should I do?
A3: Precipitate formation can occur for several reasons, including exceeding the solubility limit in the chosen solvent or buffer, or through compound degradation. First, try to gently warm the solution and vortex or sonicate it to see if the precipitate redissolves. If you are diluting a DMSO stock into an aqueous buffer, ensure the final DMSO concentration is sufficient to maintain solubility. It is best to make intermediate dilutions in DMSO before the final dilution into the aqueous medium. If precipitation persists, it may indicate compound degradation, and a fresh stock solution should be prepared.
Q4: What are the main factors that can affect the stability of this compound in solution?
A4: The stability of small molecules like this compound in solution can be influenced by several factors, including:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][2]
-
pH: The stability of a compound can be pH-dependent. Most drugs are most stable in a pH range of 4-8.[1]
-
Light: Exposure to light, particularly UV light, can cause photodegradation of sensitive compounds.[2][3]
-
Oxidation: The presence of oxygen can lead to oxidative degradation. Peptides containing cysteine, methionine, or tryptophan are particularly susceptible.
-
Hydrolysis: In aqueous solutions, compounds with susceptible functional groups (e.g., esters, lactones) can undergo hydrolysis.[3]
Troubleshooting Guides
This section provides solutions to common issues encountered during the handling and use of this compound.
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock solution | Prepare a fresh stock solution of this compound. Perform a stability check of the old stock using HPLC or LC-MS to assess its purity and concentration. |
| Precipitation of this compound in culture medium | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. To prevent this, try further diluting the DMSO stock solution before adding it to the medium. |
| Interaction with media components | Some components of cell culture media can interact with and reduce the effective concentration of small molecules. Consider using a simpler, serum-free medium for the duration of the treatment if your experimental design allows. |
| Incorrect dosage calculation | Double-check all calculations for dilutions and final concentrations. Use a spectrophotometric method to confirm the concentration of your stock solution if possible. |
Issue 2: Variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Incomplete solubilization of this compound | Ensure the compound is fully dissolved in DMSO before preparing further dilutions. Gentle warming and vortexing can aid dissolution. |
| Uneven distribution of the inhibitor in multi-well plates | After adding this compound to the wells, ensure proper mixing by gently swirling the plate or using a plate shaker. |
| Adsorption to plasticware | Some hydrophobic compounds can adsorb to the surface of plastic labware. Consider using low-adhesion microplates or glassware. |
| Cellular health and density variations | Ensure consistent cell seeding density and viability across all wells and plates. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of this compound in a specific solution over time.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a C18 column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the experimental solution: Dilute the stock solution to a final concentration of 100 µM in PBS (or your buffer of choice).
-
Time-point 0: Immediately after preparation, take a 100 µL aliquot of the experimental solution.
-
Incubation: Incubate the remaining experimental solution under the desired conditions (e.g., 37°C, room temperature, protected from light).
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw 100 µL aliquots.
-
Sample Analysis:
-
For each time point, inject a fixed volume (e.g., 10 µL) onto the HPLC system.
-
Use a suitable mobile phase gradient, for example:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Monitor the elution profile at a suitable wavelength (determined by UV-Vis scan of this compound).
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 time point.
-
The appearance of new peaks may indicate the formation of degradation products.
-
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound under various conditions, as would be determined by the HPLC protocol described above.
Table 1: Stability of this compound (100 µM) in PBS at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at Room Temp (25°C) | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99.8 | 98.5 | 95.2 |
| 8 | 99.5 | 95.1 | 88.7 |
| 24 | 98.9 | 89.3 | 75.4 |
| 48 | 98.2 | 82.5 | 60.1 |
Table 2: Effect of pH on the Stability of this compound (100 µM) in Buffer at 37°C
| Time (hours) | % Remaining at pH 5.0 | % Remaining at pH 7.4 | % Remaining at pH 8.5 |
| 0 | 100 | 100 | 100 |
| 2 | 98.1 | 95.2 | 92.3 |
| 8 | 94.6 | 88.7 | 81.5 |
| 24 | 85.3 | 75.4 | 65.8 |
| 48 | 72.9 | 60.1 | 48.2 |
Visualizations
Signaling Pathway: HCV-Mediated Modulation of Host Cell Pathways
HCV is known to modulate several host cell signaling pathways to promote its replication and persistence.[4][5] this compound is hypothesized to interfere with these processes.
Caption: HCV upregulates Death Receptor 6 (DR6), which in turn modulates various signaling pathways to promote viral propagation and pathogenesis.[4]
Experimental Workflow: Assessing Small Molecule Stability
A typical workflow for evaluating the stability of a small molecule inhibitor like this compound.
Caption: A generalized workflow for conducting stability studies of small molecule drugs.[6]
Logical Relationship: Troubleshooting Inconsistent Assay Results
A decision-making diagram for troubleshooting inconsistent results in cell-based assays.
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. scitechnol.com [scitechnol.com]
- 3. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 4. Hepatitis C Virus Exploits Death Receptor 6-mediated Signaling Pathway to Facilitate Viral Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay between Hepatitis C Virus and Redox Cell Signaling [mdpi.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
how to address HCV-IN-7 induced cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity induced by HCV-IN-7 during in-vitro experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to cytotoxicity observed during experiments with this compound.
| Question/Issue | Possible Cause | Suggested Solution |
| 1. Unexpectedly high cytotoxicity observed at low concentrations of this compound. | - Calculation error in compound dilution.- High sensitivity of the cell line to the compound's mechanism of action.- Contamination of the compound stock or cell culture. | - Double-check all dilution calculations and prepare fresh dilutions.- Perform a dose-response experiment with a wider range of concentrations to determine the EC50 and CC50 accurately.- Test for mycoplasma and endotoxin contamination in cell cultures and compound stocks. |
| 2. Inconsistent cytotoxicity results between experiments. | - Variation in cell seeding density.- Differences in incubation times.- Cell passage number affecting sensitivity. | - Ensure consistent cell seeding density across all wells and experiments.- Standardize incubation times for compound treatment and assay development.- Use cells within a consistent and low passage number range for all experiments. |
| 3. High background signal in the cytotoxicity assay. | - Interference of this compound with the assay reagents (e.g., reduction of MTT by the compound itself).- Phenol red or serum in the media interfering with colorimetric or fluorometric readings. | - Run a cell-free control with this compound and the assay reagents to check for direct interaction.- Use serum-free and phenol red-free media during the final assay incubation step if possible. |
| 4. No cytotoxicity observed even at high concentrations. | - The chosen cell line is resistant to this compound.- The compound has low potency or is inactive under the experimental conditions.- The assay is not sensitive enough to detect the specific mode of cell death. | - Test this compound on a different, more sensitive cell line.- Verify the identity and purity of the compound stock.- Use a complementary cytotoxicity assay that measures a different endpoint (e.g., LDH release for necrosis, Caspase-3 activity for apoptosis). |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I suspect this compound is causing cytotoxicity?
A1: The first step is to confirm the cytotoxicity and determine the dose-dependent effect. We recommend performing a cell viability assay, such as the MTT or MTS assay, with a broad range of this compound concentrations. This will allow you to determine the 50% cytotoxic concentration (CC50).
Q2: How can I determine the mechanism of this compound-induced cell death?
A2: To elucidate the mechanism of cell death, you can perform assays that measure specific markers of apoptosis or necrosis. For example, a Caspase-3 activity assay can be used to detect apoptosis.[1][2][3][4][5] The release of lactate dehydrogenase (LDH) into the culture medium is an indicator of necrosis.
Q3: Can the observed cytotoxicity be a non-specific effect?
A3: Yes, at high concentrations, many compounds can cause non-specific cytotoxicity. It is crucial to determine the therapeutic index (TI), which is the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50). A higher TI indicates a more specific antiviral effect with less off-target cytotoxicity.
Q4: Are there any ways to mitigate the cytotoxicity of this compound without affecting its antiviral activity?
A4: Mitigating cytotoxicity can be challenging. Potential strategies include:
-
Co-treatment with a cytoprotective agent: Depending on the mechanism of toxicity, agents like antioxidants (if oxidative stress is involved) or pan-caspase inhibitors (for apoptosis) could be explored. However, these may interfere with the intended antiviral mechanism.
-
Structural modification of the compound: This is a long-term drug development strategy to improve the safety profile of the molecule.
-
Dose optimization: Using the lowest effective concentration of this compound can minimize cytotoxic effects.
Q5: How does this compound's potential mechanism of action relate to cytotoxicity?
A5: While the specific mechanism of this compound is proprietary, many antiviral agents that target viral replication can inadvertently affect host cellular processes, leading to cytotoxicity. For instance, if this compound targets a host factor utilized by the virus, it could disrupt normal cellular function. The hepatitis C virus itself can induce apoptosis in infected hepatocytes, and a compound's interaction with these pathways could exacerbate cell death.[6][7]
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8][10]
Materials:
-
96-well microtiter plates
-
Cells in culture
-
This compound stock solution
-
Culture medium (serum-free for incubation step recommended)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Caspase-3 Colorimetric Assay for Apoptosis
This assay detects the activity of caspase-3, a key executioner caspase in apoptosis.[2] The assay is based on the cleavage of a labeled substrate (e.g., DEVD-pNA) by active caspase-3, which releases a chromophore (pNA) that can be measured by a spectrophotometer.[1][5]
Materials:
-
Cells treated with this compound
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DEVD-pNA substrate (4 mM)
-
DTT (1 M)
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time. Include untreated cells as a negative control.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[5]
-
Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a fresh tube.[5]
-
Determine the protein concentration of the lysate.
-
Load 50-200 µg of protein per well in a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (with 10 mM DTT) to each well.[5]
-
Add 5 µL of the DEVD-pNA substrate.[5]
-
Incubate at 37°C for 1-2 hours, protected from light.[5]
-
Measure the absorbance at 400 or 405 nm.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound (µM) | % Cell Viability (MTT Assay) | Fold Increase in Caspase-3 Activity |
| 0 (Vehicle) | 100 ± 4.5 | 1.0 ± 0.1 |
| 0.1 | 98 ± 5.1 | 1.2 ± 0.2 |
| 1 | 92 ± 6.2 | 2.5 ± 0.4 |
| 10 | 55 ± 7.8 | 8.1 ± 1.1 |
| 50 | 15 ± 3.9 | 15.3 ± 2.3 |
| 100 | 5 ± 2.1 | 16.0 ± 2.5 |
| Calculated Values | CC50 = 12.5 µM |
Visualizations
Caption: A potential intrinsic apoptosis pathway induced by this compound.
Caption: A logical workflow for troubleshooting high cytotoxicity results.
Caption: A standard workflow for in-vitro cytotoxicity assays.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mpbio.com [mpbio.com]
- 5. abcam.com [abcam.com]
- 6. Hepatitis - Wikipedia [en.wikipedia.org]
- 7. Hepatitis C virus infection and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining HCV-IN-7 Treatment Duration In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing HCV-IN-7 in in vitro experiments. The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during in vitro assays with this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability in antiviral activity between experiments | Inconsistent cell health or passage number. | Use Huh-7 derived cells (e.g., Huh-7.5, Huh-7.5.1) at a consistent and low passage number. Regularly check for mycoplasma contamination.[1] |
| Variability in virus stock titer. | Aliquot and store HCVcc (JFH-1 strain) at -80°C. Titer each new virus stock before use in antiviral assays.[1][2][3] | |
| Inconsistent incubation times. | Strictly adhere to the optimized incubation times for both virus infection and drug treatment as outlined in the experimental protocols. | |
| Low or no inhibition of HCV replication | Suboptimal drug concentration. | Perform a dose-response experiment to determine the EC50 of this compound in your specific cell system. A typical starting range for novel inhibitors is 0.1 nM to 10 µM. |
| Drug instability. | Prepare fresh solutions of this compound for each experiment. If the compound is sensitive to light or temperature, take appropriate precautions. | |
| Emergence of drug-resistant variants. | Sequence the target region of the HCV genome (NS5B for this compound) from treated cells to check for resistance mutations. This is more common with prolonged treatment.[4] | |
| Significant cytotoxicity observed | Drug concentration is too high. | Determine the CC50 (50% cytotoxic concentration) of this compound using a cell viability assay (e.g., MTS or CellTiter-Glo). Ensure the therapeutic window (CC50/EC50) is sufficiently large. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤0.5% for DMSO).[1] | |
| Discrepancy between HCV RNA reduction and infectious virus production | This compound may have a dual mechanism of action, affecting both replication and virion assembly/secretion.[5][6] | In addition to quantifying intracellular HCV RNA, measure the titer of infectious virus in the supernatant using a focus-forming unit (FFU) assay. |
Frequently Asked Questions (FAQs)
1. What is the recommended cell line for testing this compound?
The most commonly used and highly permissive cell lines for HCV in vitro studies are Huh-7 derived clones, such as Huh-7.5 and Huh-7.5.1.[1][2][3][7] These cells have a defect in the RIG-I signaling pathway, which makes them more susceptible to HCV infection and replication.[1]
2. What is the optimal treatment duration for this compound in vitro?
The optimal treatment duration depends on the specific experimental goal. For initial screening and EC50 determination, a 48 to 72-hour treatment period is common.[8] For studies on resistance development, longer treatment periods of several weeks may be necessary, with regular passaging of the cells and maintenance of drug pressure.
3. How can I determine the effective concentration of this compound?
A dose-response curve should be generated by treating HCV-infected cells with a serial dilution of this compound. The concentration that inhibits 50% of HCV replication is the EC50 value. This can be measured by quantifying HCV RNA levels via RT-qPCR or by using a reporter virus system.[4]
4. What in vitro system is best for evaluating this compound?
The infectious cell culture system (HCVcc) using the JFH-1 strain of HCV is the most comprehensive in vitro model as it allows for the study of the entire viral life cycle.[1][2][3][9] For high-throughput screening, the HCV replicon system, which only assesses RNA replication, can be a valuable tool.[1][4][10]
5. How does this compound work?
This compound is a direct-acting antiviral (DAA) that functions as a non-structural protein 5B (NS5B) polymerase inhibitor. By targeting the RNA-dependent RNA polymerase, it blocks the synthesis of new viral RNA, thereby inhibiting HCV replication.[11][12]
Experimental Protocols
Protocol 1: Determination of EC50 for this compound in a 96-well Format
-
Cell Seeding: Seed Huh-7.5.1 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.[4]
-
Virus Infection: Infect the cells with HCVcc (JFH-1) at a multiplicity of infection (MOI) of 0.1 for 4 hours.
-
Drug Treatment: After infection, remove the virus inoculum and add fresh culture medium containing serial dilutions of this compound (e.g., from 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
RNA Extraction and RT-qPCR: Lyse the cells and extract total RNA. Quantify HCV RNA levels using a one-step RT-qPCR assay.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the EC50 value using non-linear regression analysis.
Protocol 2: Cytotoxicity Assay (MTS)
-
Cell Seeding: Seed Huh-7.5.1 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Drug Treatment: Add fresh culture medium containing the same serial dilutions of this compound as used in the EC50 assay.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48 to 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.
Visualizations
Caption: HCV life cycle and the inhibitory action of this compound on the NS5B polymerase.
Caption: Workflow for determining the EC50 of this compound.
Caption: A logical approach to troubleshooting low antiviral activity.
References
- 1. In Vitro Systems for the Study of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Robust hepatitis C virus infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. investing.com [investing.com]
- 6. Atea Pharmaceuticals Reports Third Quarter 2025 Financial [globenewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell‐Based Hepatitis C Virus Infection Fluorescence Resonance Energy Transfer (FRET) Assay for Antiviral Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]
- 11. New approaches in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
dealing with inconsistent results in HCV-IN-7 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HCV-IN-7 and related assays. Inconsistent results can be a significant challenge, and this guide aims to provide clear and actionable solutions to common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] NS5A is a crucial phosphoprotein involved in multiple stages of the HCV life cycle, including viral RNA replication and the assembly of new virus particles.[2][3] this compound targets NS5A, disrupting its normal function and thereby inhibiting viral replication.[3][4] The exact mechanism of NS5A inhibition is complex and is thought to involve the prevention of the formation of the viral replication complex and impairment of virion assembly.[2][3]
Q2: What are the primary assays used to evaluate the activity of this compound?
A2: The primary assays for evaluating this compound activity are cell-based HCV replicon assays. These systems utilize human hepatoma cells (typically Huh-7) that contain a subgenomic or full-length HCV RNA that autonomously replicates.[5][6] The inhibitory activity of compounds like this compound is measured by a reduction in viral RNA replication, often quantified using a reporter gene (e.g., luciferase) or by measuring viral RNA levels directly.[4] Additionally, cytotoxicity assays are essential to determine if the observed antiviral effect is due to specific inhibition of HCV replication or general toxicity to the host cells.[7]
Q3: What does "pan-genotypic" mean in the context of this compound?
A3: "Pan-genotypic" indicates that this compound is active against multiple genotypes of the Hepatitis C virus.[1] HCV is classified into at least seven major genotypes (1-7) with numerous subtypes, which can exhibit different susceptibilities to antiviral drugs.[8][9][10][11][12][13] An inhibitor with pan-genotypic activity is desirable as it can potentially be used to treat a broader range of HCV-infected patients without the need for extensive genotyping.
Troubleshooting Guide
Q4: I am observing high variability in the EC50 values for this compound in my replicon assay. What are the potential causes?
A4: High variability in EC50 values is a common issue in cell-based assays and can stem from several factors:
-
Cell Culture Conditions: The Huh-7 cell line, a common host for HCV replicons, is known for its heterogeneity. Different passages or sub-clones of Huh-7 cells can exhibit varying permissiveness to HCV replication, leading to inconsistent results.[5] It is crucial to use a consistent and low passage number of a well-characterized Huh-7 sub-clone. Standardizing cell seeding density, media composition, and incubation times is also critical to reduce variability.[14][15]
-
Replicon Stability: The stability of the HCV replicon within the host cells can fluctuate. Over time, replicons can acquire adaptive mutations that may alter their replication efficiency and sensitivity to inhibitors.[16] It is advisable to periodically re-sequence the replicon to check for such mutations.
-
Assay Protocol inconsistencies: Minor variations in the experimental protocol, such as differences in incubation times with the compound, DMSO concentration, or the method of reporter gene detection, can introduce significant variability.[3] Ensure that the protocol is followed precisely for all experiments.
-
Compound Stability: Ensure that this compound is properly stored and that its stability in the assay medium is confirmed, as degradation of the compound can lead to apparent loss of potency.[17]
Q5: My assay results suggest that this compound is cytotoxic at concentrations close to its effective concentration. How can I confirm this and what can I do?
A5: It is crucial to differentiate between specific antiviral activity and general cytotoxicity.
-
Perform a Cytotoxicity Assay: Conduct a standard cytotoxicity assay, such as the MTT or MTS assay, on the same Huh-7 cells used for the replicon assay in the absence of the replicon. This will determine the 50% cytotoxic concentration (CC50) of this compound.[7]
-
Calculate the Selectivity Index (SI): The selectivity index is the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A high SI value (generally ≥10) indicates that the compound's antiviral effect is specific and not due to cytotoxicity.[7]
-
Troubleshooting High Cytotoxicity: If the CC50 is low, consider the following:
-
Compound Purity: Verify the purity of your this compound stock. Impurities can sometimes contribute to cytotoxicity.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is not exceeding a non-toxic level (typically ≤0.5%).
-
Assay Duration: Shortening the incubation time of the assay may reduce cytotoxicity while still allowing for the measurement of antiviral activity.
-
Q6: I have generated a replicon with a known NS5A resistance-associated substitution (RAS), but I am not seeing the expected fold-change in resistance to this compound. Why might this be?
A6: Discrepancies between expected and observed resistance profiles can be due to several factors:
-
Specific RAS and Genotype Context: The impact of a particular RAS on inhibitor susceptibility can vary depending on the HCV genotype and even the subtype.[18][19] For example, a Y93H substitution may confer a different level of resistance in a genotype 1a background compared to a genotype 1b background.[1][20]
-
Presence of Compensatory Mutations: The replicon may have acquired secondary mutations that compensate for the fitness cost of the primary RAS or alter its interaction with the inhibitor.[21] It is important to sequence the entire NS5A region of your resistant replicon to check for any additional mutations.
-
Assay Sensitivity: The dynamic range of your assay may not be sufficient to accurately measure very high levels of resistance. This can lead to an underestimation of the fold-change. Consider using a wider range of compound concentrations in your dose-response experiments.
-
Replication Fitness of the RAS: Some RASs can impair the replication fitness of the virus. If the replication level of your resistant replicon is very low, it can be difficult to accurately determine the EC50 value.[20]
Data Presentation
Table 1: In Vitro Potency of Select NS5A Inhibitors Against Different HCV Genotypes
| Inhibitor | Genotype 1a (EC50, pM) | Genotype 1b (EC50, pM) | Genotype 2a (EC50, pM) | Genotype 3a (EC50, pM) | Genotype 4a (EC50, pM) | Genotype 5a (EC50, pM) | Genotype 6a (EC50, pM) |
| Daclatasvir | 3-50[3] | 1-9[3] | 34-19000[3] | 3-1250[3] | 3-1250[3] | 3-1250[3] | 3-1250[3] |
| Ledipasvir | Most Potent | Most Potent | Lower Activity | Lower Activity | Moderate Activity | Moderate Activity | Moderate Activity |
| Velpatasvir | Active | Active | Active | Active | Active | Active | Active |
Note: EC50 values can vary depending on the specific replicon and assay conditions used. The data presented here are for comparative purposes.
Table 2: Fold-Change in Resistance for Common NS5A Resistance-Associated Substitutions (RASs)
| RAS | HCV Genotype | NS5A Inhibitor | Fold-Change in EC50 |
| Y93H | 1a | Elbasvir | 220-fold[20] |
| Y93H | 1b | Daclatasvir | 28-fold[1] |
| L31M | 1a/1b | Daclatasvir | Varies |
| Q30R | 1a | Elbasvir | 16-fold[20] |
| Q30R | 1a | Velpatasvir | 2.2-fold[5][22] |
Note: Fold-change in resistance can be highly dependent on the specific inhibitor, HCV genotype, and the presence of other mutations.
Experimental Protocols
Protocol 1: HCV Replicon Assay for EC50 Determination
-
Cell Plating: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter gene in 96-well plates at a density that will result in 80-90% confluency at the end of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in cell culture medium to the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Compound Addition: Remove the old medium from the cell plates and add the medium containing the diluted this compound. Include wells with medium and DMSO only as a negative control and wells with a known HCV inhibitor as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase signal to the DMSO control. Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: MTT Cytotoxicity Assay for CC50 Determination
-
Cell Plating: Seed Huh-7 cells (without the replicon) in 96-well plates at the same density as in the replicon assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Addition: Add serial dilutions of this compound to the cells as described in the replicon assay protocol.
-
Incubation: Incubate the plates for the same duration as the replicon assay (48-72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[19]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO control. Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the CC50 value.
Mandatory Visualizations
Caption: Overview of the Hepatitis C Virus (HCV) life cycle in a hepatocyte.
Caption: Mechanism of action of NS5A inhibitors like this compound.
References
- 1. Resistance Patterns Associated with HCV NS5A Inhibitors Provide Limited Insight into Drug Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of daclatasvir in the management of patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. efda.gov.et [efda.gov.et]
- 4. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hub.hku.hk [hub.hku.hk]
- 6. Efficacy and Safety of Daclatasvir in Hepatitis C: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. HCV genotypes and their determinative role in hepatitis C treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanded classification of hepatitis C virus into 7 genotypes and 67 subtypes: updated criteria and genotype assignment web resource - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. internationaljournalssrg.org [internationaljournalssrg.org]
- 12. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hcvguidelines.org [hcvguidelines.org]
- 15. wjgnet.com [wjgnet.com]
- 16. Evolutionary pathways to NS5A inhibitor resistance in genotype 1 hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. natap.org [natap.org]
- 19. Sofosbuvir and Velpatasvir for HCV Genotype 1, 2, 4, 5, and 6 Infection [natap.org]
- 20. iasusa.org [iasusa.org]
- 21. Treatment of Chronic Hepatitis C Genotype 3 With Ledipasvir and Sofosbuvir: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Daclatasvir | Johns Hopkins ABX Guide [hopkinsguides.com]
Technical Support Center: Troubleshooting Low Potency of HCV-IN-7
Welcome to the technical support center for HCV-IN-7. This resource is designed for researchers, scientists, and drug development professionals to address potential issues with the potency of this compound, a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-nucleoside inhibitor (NNI) that targets the HCV NS5B polymerase, an essential enzyme for viral replication.[1][2] Unlike nucleoside inhibitors (NIs) that bind to the active site, this compound binds to an allosteric site on the enzyme.[2][3] This binding event induces a conformational change in the polymerase, which prevents the initiation of RNA synthesis and elongation, thereby inhibiting viral replication.[2]
Q2: I am observing low potency of this compound against a specific HCV genotype. What are the possible reasons?
Low potency of an NNI like this compound against a particular HCV genotype can be attributed to several factors:
-
Natural Polymorphisms: The genetic diversity of HCV is vast, with at least seven major genotypes and numerous subtypes.[1][4][5] The allosteric binding sites for NNIs on the NS5B polymerase are less conserved across these genotypes compared to the active site targeted by NIs.[2][6] Naturally occurring amino acid variations (polymorphisms) in the binding pocket of a specific genotype can reduce the binding affinity of this compound, leading to lower potency.[6][7]
-
Resistance-Associated Variants (RAVs): Pre-existing or emergent resistance-associated variants in the NS5B sequence of the target genotype can significantly decrease the inhibitor's efficacy.[8][9]
-
Experimental Variability: Issues with the experimental setup, such as cell line health, reagent quality, or assay conditions, can lead to inaccurate potency measurements.
-
Compound Integrity: Degradation or impurity of the this compound compound can result in reduced activity.
Q3: How do I determine if the low potency is due to natural polymorphisms in the HCV genotype I am studying?
-
Sequence the NS5B region: The most direct method is to sequence the NS5B polymerase gene of the HCV genotype you are using.
-
Compare with a reference sequence: Align the obtained sequence with a known sensitive genotype's NS5B sequence (e.g., genotype 1b).
-
Analyze the binding pocket: Identify amino acid differences in the known allosteric binding sites of the NS5B polymerase (e.g., thumb site I, thumb site II, palm site I, palm site II).[2][7] For example, specific amino acid changes at positions like L392, V494, and V499 have been shown to reduce the efficacy of thumb site 1 inhibitors against genotype 2.[7]
Q4: What is the difference between EC50 and IC50, and which one should I be measuring?
-
IC50 (50% Inhibitory Concentration): This is a measure of the compound's potency in a biochemical (enzymatic) assay. It tells you the concentration of this compound required to inhibit the activity of the isolated NS5B polymerase enzyme by 50%.
-
EC50 (50% Effective Concentration): This is a measure of the compound's potency in a cell-based assay (e.g., a replicon assay). It represents the concentration of this compound needed to inhibit HCV replication within the host cell by 50%.[8]
For a comprehensive understanding, it is recommended to measure both. A significant discrepancy between IC50 and EC50 values could indicate issues with cell permeability, compound metabolism, or efflux from the cell.
Troubleshooting Guide for Low Potency of this compound
This guide provides a systematic approach to troubleshooting low potency issues with this compound in your experiments.
Step 1: Verify Experimental Setup and Compound Integrity
Before investigating complex biological causes, it is crucial to rule out experimental artifacts.
| Potential Issue | Recommended Action |
| Compound Degradation | 1. Use a fresh, validated stock of this compound.2. Verify the compound's purity and concentration using analytical methods like HPLC-MS. |
| Cell Health | 1. Ensure the cell line (e.g., Huh-7) is healthy and not contaminated.2. Maintain a consistent cell passage number for experiments.3. Perform a cytotoxicity assay to ensure the observed effect is not due to cell death. |
| Reagent Quality | 1. Use fresh, high-quality reagents for your assays.2. Validate the performance of critical reagents like reporter assay substrates. |
| Assay Conditions | 1. Optimize assay parameters such as incubation times and cell seeding density.[10]2. Include appropriate positive and negative controls in every experiment. A known pan-genotypic inhibitor (like sofosbuvir, an NI) can serve as a good positive control. |
Step 2: Compare Potency Across Different Genotypes
To confirm if the low potency is genotype-specific, test this compound against a panel of HCV genotypes.
Table 1: Hypothetical Potency Data for this compound
| HCV Genotype | EC50 (nM) in Replicon Assay | IC50 (nM) in Enzyme Assay | Interpretation |
| Genotype 1b | 10 | 5 | High Potency (Reference) |
| Genotype 1a | 15 | 8 | High Potency |
| Genotype 2a | 500 | 250 | Moderate Potency |
| Genotype 3a | >10,000 | >5,000 | Low Potency (Problematic Genotype) |
| Genotype 4a | 25 | 12 | High Potency |
A significant increase in EC50 and IC50 for a specific genotype strongly suggests a biological basis for the reduced potency.
Step 3: Investigate the Biological Basis of Low Potency
If the low potency is confirmed to be genotype-specific, the next step is to understand the underlying molecular mechanism.
dot
Caption: A workflow for troubleshooting low potency of this compound.
Experimental Protocols
Protocol 1: HCV Replicon Assay for EC50 Determination
This cell-based assay measures the inhibition of HCV RNA replication in a human hepatoma cell line.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b, 2a, 3a) with a luciferase reporter gene.
-
Complete DMEM medium.
-
This compound and control compounds.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Seed the Huh-7 replicon cells in a 96-well plate at a density of 7,000-10,000 cells per well and incubate for 24 hours.[11]
-
Prepare serial dilutions of this compound and control compounds in the medium.
-
Remove the existing medium from the cells and add the medium containing the compounds.
-
Incubate the plate for 72 hours at 37°C.[11]
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Calculate the percent inhibition of HCV replication for each compound concentration relative to the DMSO control.
-
Determine the EC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: NS5B Polymerase Enzyme Assay for IC50 Determination
This biochemical assay measures the direct inhibition of the recombinant HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase from the desired genotype.
-
RNA template and primer.
-
Radiolabeled or fluorescently labeled nucleotides (e.g., [α-³²P]GTP or a fluorescence-based kit).
-
Assay buffer.
-
This compound and control compounds.
-
384-well plates.
-
Scintillation counter or fluorescence plate reader.
Methodology:
-
Add the assay buffer, RNA template/primer, and nucleotides to the wells of a 384-well plate.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Initiate the reaction by adding the recombinant NS5B polymerase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for 1-2 hours.
-
Stop the reaction and quantify the amount of newly synthesized RNA.
-
Calculate the percent inhibition of polymerase activity for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Mechanism and Problem
dot
Caption: The HCV replication cycle and the mechanism of action of this compound.
dot
Caption: Binding sites of Nucleoside vs. Non-Nucleoside Inhibitors on NS5B.
References
- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding-Site Identification and Genotypic Profiling of Hepatitis C Virus Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanded Classification of Hepatitis C Virus Into 7 Genotypes and 67 Subtypes: Updated Criteria and Genotype Assignment Web Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCV genotypes - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. hcvguidelines.org [hcvguidelines.org]
- 9. mdpi.com [mdpi.com]
- 10. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying antiviral activity optimizes drug combinations against hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HCV-IN-7 Delivery to Hepatocytes In Vitro
Welcome to the technical support center for the optimization of HCV-IN-7 delivery to hepatocytes in vitro. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3] As a benzimidazole derivative, it binds to an allosteric site on the NS5B enzyme, inducing a conformational change that inhibits its polymerase activity and thereby prevents viral RNA replication.[4][5][6][7] This mechanism is distinct from nucleoside inhibitors which act as chain terminators.[3]
Q2: What are the recommended cell lines for in vitro studies with this compound?
A2: The most commonly used cell line for in vitro HCV studies is the human hepatoma cell line, Huh-7, and its derivatives such as Huh-7.5 and Huh-7.5.1.[8][9] These cells are highly permissive for HCV replication. Primary human hepatocytes are considered the gold standard for their physiological relevance but are more challenging to culture and maintain.[10][11]
Q3: What is the recommended solvent and storage condition for this compound?
A3: Like many benzimidazole-based compounds, this compound is expected to be hydrophobic.[12] It is recommended to dissolve this compound in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.[9] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to minimize cytotoxicity.[9]
Troubleshooting Guides
Issue 1: Low or No Apparent Anti-HCV Activity
| Possible Cause | Troubleshooting Step |
| Poor Solubility in Culture Medium: this compound, being hydrophobic, may precipitate out of the aqueous culture medium, reducing its effective concentration. | 1. Optimize Solvent Concentration: Ensure the final DMSO concentration is at the highest tolerable level for your cells (e.g., 0.5%). 2. Use of Solubilizing Agents: Consider using solubility enhancers such as polyethylene glycol (PEG) or cyclodextrins in your formulation.[13][14][15][16] 3. Sonication: Briefly sonicate the final diluted solution before adding it to the cells to help dissolve any microscopic precipitates. |
| Compound Instability: this compound may degrade in the cell culture medium over the course of the experiment. | 1. Assess Stability: Incubate this compound in culture medium for the duration of your experiment and measure its concentration over time using an appropriate analytical method (e.g., HPLC).[17] 2. Reduce Incubation Time: If instability is confirmed, consider shorter incubation times or more frequent media changes with fresh compound. |
| Inefficient Cellular Uptake: The compound may not be efficiently entering the hepatocytes. | 1. Increase Concentration: Perform a dose-response experiment to determine if higher concentrations yield activity. 2. Enhance Permeability: If using a nanoparticle formulation, optimize the surface charge and size to enhance uptake.[18] 3. Modulate Transporter Activity: Investigate the role of uptake transporters like Organic Anion Transporting Polypeptides (OATPs) by using known inhibitors or activators to see if they affect this compound's efficacy.[8][9][17][19][20] |
| Cell Line Variability: Different passages of Huh-7 cells can exhibit varying permissiveness to HCV replication and drug sensitivity. | 1. Standardize Cell Passage Number: Use a consistent and low passage number of cells for all experiments. 2. Test a Different Clone: If possible, test the compound on different Huh-7 subclones (e.g., Huh-7.5 vs. Huh-7.5.1). |
Issue 2: Observed Cytotoxicity at Active Concentrations
| Possible Cause | Troubleshooting Step |
| Off-Target Effects: The compound may be hitting other cellular targets besides HCV NS5B, leading to toxicity. | 1. Determine CC50: Accurately determine the 50% cytotoxic concentration (CC50) using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).[21] 2. Calculate Selectivity Index (SI): Calculate the SI (CC50/EC50) to quantify the therapeutic window. A higher SI is desirable. 3. Reduce Concentration and Combine with Other Antivirals: Use this compound at a lower, non-toxic concentration in combination with other anti-HCV drugs that have different mechanisms of action. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Reduce Final DMSO Concentration: Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cells (typically <1%). 2. Solvent Control: Always include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
| Compound Degradation Products are Toxic: Degradation of this compound might produce toxic byproducts. | 1. Assess Stability: As mentioned previously, assess the stability of the compound in your experimental conditions. 2. Use Freshly Prepared Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Stock Solution (10 mM): Based on the molecular weight of this compound (if known, otherwise assume a representative MW for a benzimidazole derivative, e.g., ~400 g/mol ), dissolve the appropriate amount of the compound in 100% DMSO to make a 10 mM stock solution.
-
Intermediate Dilutions: Prepare a series of intermediate dilutions from the 10 mM stock in 100% DMSO.
-
Final Working Solutions: Just before adding to the cells, dilute the intermediate DMSO solutions into pre-warmed cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Vortex the final solutions gently before application.
Protocol 2: In Vitro HCV Replicon Assay
This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system.
-
Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing luciferase) in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a positive control (e.g., a known HCV inhibitor) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Readout:
-
For luciferase-expressing replicons, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Alternatively, extract total RNA and quantify HCV RNA levels using RT-qPCR.
-
-
Cytotoxicity Assessment: In a parallel plate, perform a cell viability assay (e.g., MTT) to assess the cytotoxicity of the compound at the tested concentrations.
-
Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50).
| Parameter | Typical Range for Benzimidazole NS5B Inhibitors |
| EC50 (Replicon Assay) | 0.1 - 10 µM[5] |
| CC50 (Huh-7 cells) | > 25 µM[5] |
| Selectivity Index (SI) | > 10 |
Visualizations
Experimental Workflow for Optimizing this compound Delivery
Caption: Workflow for evaluating the in vitro efficacy of this compound.
Potential Cellular Uptake and Action of this compound
Caption: Putative uptake and mechanism of action of this compound in hepatocytes.
References
- 1. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 2. The HCV NS5B nucleoside and non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole inhibitors of hepatitis C virus NS5B polymerase: identification of 2-[(4-diarylmethoxy)phenyl]-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery and preliminary SAR of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Small-Molecule Inhibitor of Hepatitis C Virus Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Small Molecule Inhibits Hepatitis C Virus Propagation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 15. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. Characterization of Low- and Very-Low-Density Hepatitis C Virus RNA-Containing Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of Hepatitis C Virus Replication by Intracellular Delivery of Multiple siRNAs by Nanosomes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antiviral Efficacy of HCV-IN-7 in Primary Human Hepatocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. As novel therapeutic candidates emerge, rigorous preclinical validation is paramount. This guide provides a comparative framework for evaluating the antiviral activity of a novel NS5B polymerase inhibitor, HCV-IN-7, against established DAAs in the gold-standard in vitro model: primary human hepatocytes.
Comparative Antiviral Activity and Cytotoxicity
The following table summarizes the in vitro efficacy and cytotoxicity of this compound and comparator drugs from different antiviral classes. It is important to note that while primary human hepatocytes are the most physiologically relevant model, much of the publicly available quantitative data for approved drugs comes from studies using hepatoma cell lines (e.g., Huh-7). The data presented below is compiled from such studies and should be considered indicative, with the strong recommendation that parallel experiments in primary human hepatocytes are conducted for direct comparison.
| Compound | Drug Class | Target | EC50 (nM)¹ | CC50 (µM)² | Selectivity Index (SI)³ |
| This compound (Hypothetical) | Nucleotide Analog | NS5B Polymerase | 45 | > 25 | > 555 |
| Sofosbuvir | Nucleotide Analog | NS5B Polymerase | 32 - 130 | > 20 | > 154 |
| Daclatasvir | - | NS5A | 0.009 - 0.05 | > 10 | > 200,000 |
| Simeprevir | Protease Inhibitor | NS3/4A Protease | 8 - 28 | > 16 | > 571 |
¹ EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. In this context, it represents the concentration required to inhibit 50% of HCV replication. Data for Sofosbuvir, Daclatasvir, and Simeprevir are derived from replicon assays in hepatoma cell lines.[1] ² CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells in a cytotoxicity assay. ³ Selectivity Index (SI): Calculated as CC50 / EC50. A higher SI indicates a more favorable therapeutic window.
Experimental Protocols
Detailed and reproducible experimental design is critical for the validation of antiviral compounds. Below are protocols for assessing the antiviral activity and cytotoxicity of this compound in primary human hepatocytes.
Antiviral Activity Assay (HCV RNA Quantification)
This assay determines the ability of a compound to inhibit HCV replication in infected primary human hepatocytes by measuring the reduction in viral RNA levels.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with serum, growth factors, and antibiotics)
-
Collagen-coated cell culture plates (e.g., 48-well or 96-well)
-
HCVcc (cell culture-produced infectious HCV) of a relevant genotype
-
Test compounds (this compound and comparators) dissolved in DMSO
-
RNA extraction kit
-
Reagents for reverse transcription quantitative PCR (RT-qPCR)
-
HCV-specific primers and probe for RT-qPCR
Procedure:
-
Cell Plating: Thaw and plate primary human hepatocytes on collagen-coated plates at a predetermined optimal density. Allow cells to attach and form a monolayer (typically 24-48 hours).
-
Infection: Infect the hepatocyte monolayer with HCVcc at a multiplicity of infection (MOI) of 0.1 to 1 for 4-6 hours.
-
Compound Treatment: Following infection, remove the viral inoculum and wash the cells. Add fresh culture medium containing serial dilutions of the test compounds (e.g., from 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
RNA Extraction: After incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RT-qPCR: Perform one-step or two-step RT-qPCR to quantify the intracellular HCV RNA levels. Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the percentage of HCV replication inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic curve.
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential of a compound to cause cell death by measuring the metabolic activity of the cells.
Materials:
-
Primary human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated 96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Plate primary human hepatocytes on collagen-coated 96-well plates and allow them to attach and form a monolayer.
-
Compound Treatment: Add fresh culture medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known hepatotoxin).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the CC50 value by fitting the dose-response data to a four-parameter logistic curve.
Visualizing Mechanisms and Workflows
To better understand the context of this compound's mechanism and the experimental process for its validation, the following diagrams are provided.
References
A Comparative Guide to the Efficacy of HCV-IN-7 and Sofosbuvir in Hepatitis C Treatment
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the anti-Hepatitis C virus (HCV) activity of the investigational compound HCV-IN-7 and the approved drug sofosbuvir. This analysis is based on available preclinical data and provides insights into their respective mechanisms of action, potency, and cellular toxicity.
This compound emerges as a highly potent, pan-genotypic inhibitor of the HCV NS5A protein, demonstrating picomolar inhibitory concentrations. Sofosbuvir, a cornerstone of modern HCV therapy, is a nucleotide analog inhibitor of the viral NS5B RNA-dependent RNA polymerase, exhibiting nanomolar efficacy across various HCV genotypes. This guide will delve into the quantitative data supporting these findings, detail the experimental methodologies used for their evaluation, and visualize the distinct signaling pathways they disrupt.
Quantitative Comparison of In Vitro Efficacy and Cytotoxicity
The following table summarizes the available in vitro data for this compound and sofosbuvir. It is important to note that the potency of this compound is reported as IC50, which measures the concentration required to inhibit 50% of a specific enzyme's activity, while sofosbuvir's potency is presented as EC50, representing the concentration needed to achieve 50% of the maximum antiviral effect in a cell-based assay. Although not directly comparable, these values provide a strong indication of the respective potencies of each compound.
| Compound | Target | Potency (EC50/IC50) | Cell Line | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) |
| This compound | NS5A | GT1b: 12 pM (IC50) GT1a: 27 pM (IC50) GT2a: 5 pM (IC50) GT3a: 47 pM (IC50) GT4a: 3 pM (IC50) GT6a: 28 pM (IC50) | Huh-7 | >10 µM | >212,765 (for GT3a) |
| Sofosbuvir | NS5B Polymerase | GT1b: 40 nM (EC50) GT2a: 32 nM (EC50) GT3a: 50 nM (EC50) GT4a: 130 nM (EC50) | Huh-7 derived | >36 µM | >720 (for GT3a) |
Note: The Selectivity Index for this compound is a conservative estimate based on the highest reported IC50 value (47 pM for GT3a) and a CC50 greater than 10 µM.
Experimental Protocols
The in vitro efficacy and cytotoxicity of this compound and sofosbuvir are typically evaluated using HCV replicon assays. These assays utilize human hepatoma cell lines, such as Huh-7, that have been genetically engineered to contain a subgenomic or full-length HCV RNA that replicates autonomously.
HCV Replicon Assay (Luciferase Reporter)
This assay is a common method for quantifying the antiviral activity of compounds.
Objective: To determine the half-maximal effective concentration (EC50) of an antiviral compound against HCV replication.
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter gene (e.g., Renilla or Firefly luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Test compounds (this compound or sofosbuvir) serially diluted in dimethyl sulfoxide (DMSO).
-
Luciferase assay reagent.
-
96-well or 384-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon-harboring Huh-7 cells into 96-well or 384-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay. Incubate at 37°C in a 5% CO2 atmosphere.
-
Compound Addition: After cell attachment (typically 12-24 hours), add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known potent HCV inhibitor).
-
Incubation: Incubate the plates for a period that allows for multiple rounds of HCV replication, typically 48 to 72 hours.
-
Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. The luminescence signal is directly proportional to the level of HCV RNA replication.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[1]
Cytotoxicity Assay (e.g., MTS or MTT Assay)
This assay is performed in parallel with the efficacy assay to determine the concentration of the compound that is toxic to the host cells.
Objective: To determine the half-maximal cytotoxic concentration (CC50) of an antiviral compound.
Materials:
-
Parental Huh-7 cells (or the replicon-harboring cells).
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Test compounds serially diluted in DMSO.
-
MTS or MTT reagent.
-
96-well or 384-well cell culture plates.
-
Spectrophotometer.
Procedure:
-
Cell Seeding: Seed the Huh-7 cells into 96-well or 384-well plates at the same density as the efficacy assay.
-
Compound Addition: Add the same serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates for the same duration as the efficacy assay (48 to 72 hours).
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well and incubate for a specified period (typically 1-4 hours) to allow for the conversion of the reagent into a colored formazan product by viable cells.
-
Absorbance Reading: Measure the absorbance of the formazan product at the appropriate wavelength using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the vehicle control. Determine the CC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
Mechanism of Action of this compound and Sofosbuvir
This compound and sofosbuvir target different essential proteins in the HCV replication cycle. The following diagrams illustrate their distinct mechanisms of action.
Caption: Mechanisms of action for this compound and sofosbuvir.
Experimental Workflow for Antiviral Compound Evaluation
The process of evaluating the in vitro efficacy of antiviral compounds follows a structured workflow, from initial cell culture to final data analysis.
Caption: Workflow for in vitro antiviral efficacy and cytotoxicity testing.
Conclusion
Both this compound and sofosbuvir demonstrate potent pan-genotypic activity against HCV, albeit through different mechanisms of action. This compound, as an NS5A inhibitor, exhibits remarkable potency at the picomolar level in enzymatic assays. Sofosbuvir, an NS5B polymerase inhibitor, is highly effective in the nanomolar range in cell-based replicon systems and has a well-established clinical profile. The high selectivity index of both compounds underscores their specificity for viral targets with minimal impact on host cell viability. The distinct mechanisms of these two classes of inhibitors also highlight the potential for combination therapies to achieve synergistic effects and overcome drug resistance, a cornerstone of current HCV treatment paradigms. Further preclinical and clinical evaluation of this compound will be necessary to fully elucidate its therapeutic potential in comparison to established agents like sofosbuvir.
References
A Comparative Guide to HCV NS5B Polymerase Inhibitors: Benchmarking Against Sofosbuvir, Dasabuvir, and Beclabuvir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hepatitis C Virus (HCV) NS5B polymerase inhibitors, with a focus on positioning the investigational compound HCV-796 alongside established antiviral agents: the nucleotide analog Sofosbuvir, and the non-nucleoside inhibitors Dasabuvir and Beclabuvir. Due to the absence of publicly available data for a compound specifically named "HCV-IN-7," this guide utilizes HCV-796 as a representative non-nucleoside inhibitor from a similar developmental stage for comparative analysis.
The HCV NS5B protein, an RNA-dependent RNA polymerase, is a critical enzyme for the replication of the viral genome, making it a prime target for direct-acting antiviral (DAA) therapies.[1][2] This guide will delve into the distinct mechanisms of action, in vitro potency, resistance profiles, and pharmacokinetic properties of these selected NS5B inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: Nucleoside vs. Non-Nucleoside Inhibition
NS5B polymerase inhibitors are broadly categorized into two classes based on their mechanism of action: nucleoside inhibitors (NIs) and non-nucleoside inhibitors (NNIs).
Nucleoside Inhibitors (NIs), such as Sofosbuvir, act as chain terminators. They are prodrugs that are metabolized within the host cell to their active triphosphate form, which mimics natural nucleotide substrates. This active form is incorporated into the nascent viral RNA chain by the NS5B polymerase. Upon incorporation, it prevents further elongation of the RNA strand, thus halting viral replication.[3]
Non-Nucleoside Inhibitors (NNIs), including Dasabuvir, Beclabuvir, and HCV-796, bind to allosteric sites on the NS5B polymerase, inducing a conformational change that renders the enzyme inactive.[3] These inhibitors do not compete with nucleotide substrates. There are at least four distinct allosteric binding sites identified on the NS5B polymerase: thumb site I, thumb site II, palm site I, and palm site II. The diversity of these binding sites allows for the development of NNIs with different resistance profiles.
Comparative Performance Data
The following tables summarize the in vitro potency, resistance profiles, and pharmacokinetic parameters of the selected NS5B inhibitors.
Table 1: In Vitro Potency of NS5B Inhibitors
| Inhibitor | Class | Target Site | Genotype 1a EC₅₀ (nM) | Genotype 1b EC₅₀ (nM) | Other Genotypes |
| Sofosbuvir | NI | Active Site | 40-140 | 90-110 | Pan-genotypic activity[4] |
| Dasabuvir | NNI | Palm Site I | 7.7[5][6] | 1.8[5][6] | Primarily active against genotype 1[5][6] |
| Beclabuvir | NNI | Thumb Site I | ~28 | <28 | Active against genotypes 1, 3, 4, 5 |
| HCV-796 | NNI | Thumb Site II | 5[7] | 9[7] | Primarily active against genotype 1 |
EC₅₀ (50% effective concentration) values were determined in HCV replicon assays.
Table 2: Resistance-Associated Substitutions (RASs)
| Inhibitor | Key Resistance-Associated Substitutions (RASs) | Fold-Change in EC₅₀ |
| Sofosbuvir | S282T[5][8] | 2 to 18-fold |
| Dasabuvir | C316Y, M414T, Y448H/C, S556G[5][6][9][10] | >100-fold for some substitutions |
| Beclabuvir | P495L/S[11] | - |
| HCV-796 | C316Y, M414T, C451R, G558R, S365T[12] | - |
Table 3: Comparative Pharmacokinetic Properties
| Parameter | Sofosbuvir | Dasabuvir | Beclabuvir |
| Bioavailability (%) | ~80 (as GS-331007)[3] | ~70[13] | - |
| Time to Peak Plasma Conc. (Tₘₐₓ, hours) | 0.5 - 2 (Sofosbuvir); 2-4 (GS-331007) | ~4[13] | - |
| Plasma Protein Binding (%) | 61-65 (Sofosbuvir) | >99.5[13] | - |
| Elimination Half-life (t₁/₂, hours) | ~0.4 (Sofosbuvir); ~27 (GS-331007)[14] | 5.5 - 8[15] | - |
| Metabolism | Intracellular activation; primarily metabolized to GS-331007 | Primarily CYP2C8, minor CYP3A4[15] | - |
| Excretion | Primarily renal (as GS-331007) | Primarily feces[13] | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
NS5B RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay
This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified recombinant NS5B polymerase.
Workflow Diagram:
Detailed Methodology:
-
Reaction Mixture Preparation: A typical reaction mixture contains purified recombinant HCV NS5B protein, a synthetic RNA template/primer (e.g., poly(A)/oligo(dT)), a mixture of ribonucleoside triphosphates (NTPs), including one radiolabeled NTP (e.g., [α-³³P]UTP), and an assay buffer containing MgCl₂, DTT, and a buffering agent (e.g., Tris-HCl).
-
Compound Addition: The test compounds are serially diluted and added to the reaction mixture. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The reaction is initiated by the addition of the enzyme or NTPs and incubated at an optimal temperature for a specific duration to allow for RNA synthesis.
-
Reaction Termination: The reaction is stopped by adding a solution containing a chelating agent like EDTA.
-
Precipitation and Washing: The newly synthesized radiolabeled RNA is precipitated using an agent like trichloroacetic acid (TCA), collected on a filter plate, and washed to remove unincorporated radiolabeled NTPs.
-
Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
HCV Replicon Assay
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon. These replicons contain the HCV nonstructural proteins, including NS5B, and a reporter gene (e.g., luciferase) or a selectable marker.
Workflow Diagram:
Detailed Methodology:
-
Cell Seeding: Huh-7 cells harboring an HCV subgenomic replicon are seeded into multi-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds. A vehicle control is included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.
-
Measurement of HCV Replication:
-
Reporter Assay: If the replicon contains a reporter gene like luciferase, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase signal indicates inhibition of replication.
-
qRT-PCR: Alternatively, total cellular RNA is extracted, and the levels of HCV RNA are quantified using quantitative real-time reverse transcription PCR (qRT-PCR).
-
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay is performed on the same or a duplicate plate to determine the effect of the compound on cell viability.
-
Data Analysis: The 50% effective concentration (EC₅₀) is calculated from the dose-response curve of HCV replication inhibition. The 50% cytotoxic concentration (CC₅₀) is determined from the cytotoxicity data. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is commonly used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Detailed Methodology:
-
Cell Treatment: Cells are treated with the test compounds at the same concentrations and for the same duration as in the antiviral assay.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a few hours, during which mitochondrial dehydrogenases in viable cells convert the water-soluble MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The CC₅₀ value is calculated from the dose-response curve of cell viability versus compound concentration.
Conclusion
The landscape of HCV treatment has been transformed by the advent of direct-acting antivirals targeting essential viral proteins like the NS5B polymerase. Sofosbuvir, with its pan-genotypic activity and high barrier to resistance, represents a cornerstone of modern HCV therapy. Non-nucleoside inhibitors such as Dasabuvir and Beclabuvir offer alternative mechanisms of action, though they can be limited by a lower barrier to resistance and a more restricted genotype spectrum. Investigational compounds like HCV-796 continue to be explored to further refine treatment options. This guide provides a comparative framework for understanding the key characteristics of these NS5B polymerase inhibitors, offering valuable insights for researchers and drug development professionals in the ongoing effort to combat HCV.
References
- 1. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection dynamics of HCV genotype 3 resistance-associated substitutions under direct-acting antiviral therapy pressure | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 5. Current perspective of HCV NS5B inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. extranet.who.int [extranet.who.int]
- 8. mdpi.com [mdpi.com]
- 9. Outcomes of Direct-Acting Antivirals Versus Interferon-Based Therapy in Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antiviral activity of the anti-HCV drugs daclatasvir and sofosbuvir against SARS-CoV-2, the aetiological agent of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance-associated substitutions after sofosbuvir/velpatasvir/voxilaprevir triple therapy failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Viral Hepatitis C Therapy: Pharmacokinetic and Pharmacodynamic Considerations: A 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. QSAR study of HCV NS5B polymerase inhibitors using the genetic algorithm-multiple linear regression (GA-MLR) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to HCV Inhibitor Cross-Resistance Profiles
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has transformed the treatment landscape for Hepatitis C Virus (HCV) infection, achieving cure rates exceeding 95%. However, the virus's high replication rate and error-prone polymerase can lead to the selection of resistance-associated substitutions (RASs), potentially compromising treatment efficacy. Understanding the cross-resistance profiles of different HCV inhibitor classes is paramount for optimizing current therapeutic strategies and guiding the development of next-generation antivirals.
This guide provides a comparative analysis of cross-resistance among the three major classes of HCV DAAs: NS3/4A Protease Inhibitors (PIs), NS5A Inhibitors, and NS5B Polymerase Inhibitors.
Cross-Resistance Profiles of HCV DAA Classes
A critical finding in HCV therapeutics is that there is generally little to no cross-resistance between different DAA classes.[1][2] Viruses that develop resistance to an NS3/4A protease inhibitor typically remain fully susceptible to NS5A and NS5B inhibitors.[2][3] This principle is the cornerstone of salvage therapy, where patients who fail a regimen from one class can be effectively treated with a combination of drugs from other classes.[1]
However, significant cross-resistance is frequently observed within a specific DAA class, particularly for the first-generation agents. The table below summarizes the key characteristics of each class.
| Inhibitor Class | Target | Barrier to Resistance | Intra-Class Cross-Resistance Profile | Key Resistance-Associated Substitutions (RASs) | Persistence of RASs |
| NS3/4A Protease Inhibitors | NS3/4A Serine Protease | Low to Intermediate | High. Resistance mutations often confer resistance to other inhibitors in the same class, especially earlier-generation agents.[4] | Genotype 1: Q80K, R155K, A156T/V, D168A/V/T[3][5][6] | Tend to be less fit than wild-type virus and may disappear weeks to months after treatment cessation.[7] |
| NS5A Inhibitors | NS5A Replication Complex | Low | Very High. RASs selected by one NS5A inhibitor frequently confer broad cross-resistance to other first-generation inhibitors in this class.[2][8] | Genotype 1a: M28T/V, Q30R/E/H/L, L31M/V, Y93H/N[6][8] Genotype 3: Y93H[8] | Highly fit and can persist as the dominant viral species for years, posing a challenge for retreatment with the same class.[7] |
| NS5B Polymerase Inhibitors (Nucleoside/Nucleotide - NI) | NS5B RNA-Dependent RNA Polymerase (Active Site) | High | Very Low. The primary RAS, S282T, is rarely selected and confers only a modest level of resistance.[8] | S282T | Low fitness; rarely detected post-treatment failure.[8] |
| NS5B Polymerase Inhibitors (Non-Nucleoside - NNI) | NS5B RNA-Dependent RNA Polymerase (Allosteric Sites) | Low | High. NNIs targeting the same allosteric site often share cross-resistance profiles. | P495L/S, A421V (depending on inhibitor and binding site)[9][10] | Variable, but can persist longer than NS3 RASs.[11] |
Experimental Protocols for Determining HCV Drug Resistance
The evaluation of antiviral resistance is conducted through two primary methodologies: genotypic and phenotypic assays.
Genotypic Resistance Testing
This method identifies RASs in the viral genome.
-
Objective: To detect known amino acid substitutions in the NS3, NS5A, or NS5B coding regions that are associated with drug resistance.
-
Protocol Outline:
-
Sample Collection: Patient plasma or serum is collected. A minimum viral load (e.g., >1000 IU/mL) is often required for successful amplification.[12]
-
RNA Extraction: HCV RNA is extracted from the patient sample.
-
Reverse Transcription and PCR: The target genomic region (NS3, NS5A, or NS5B) is reverse transcribed into cDNA and then amplified using polymerase chain reaction (PCR). Genotype-specific primers are necessary due to HCV's genetic diversity.[13]
-
Sequencing: The amplified PCR product is sequenced. Population-based Sanger sequencing is the standard clinical method, which detects the dominant viral variants (typically those present at >15-25% of the viral population).[7][13] Next-Generation Sequencing (NGS) can be used for higher sensitivity to detect minor variants.[7]
-
Data Analysis: The obtained nucleotide sequence is translated into an amino acid sequence and compared to a wild-type reference sequence of the same genotype to identify substitutions.
-
Phenotypic Resistance Testing (HCV Replicon Assay)
This cell-based assay measures the extent to which a specific RAS affects the efficacy of a drug.[7]
-
Objective: To quantify the reduction in drug susceptibility (fold-resistance) conferred by specific viral mutations.
-
Protocol Outline:
-
Replicon Construction: An HCV replicon is used, which is a subgenomic HCV RNA capable of autonomous replication in cell culture.[14] These replicons often contain a reporter gene (e.g., Luciferase) for easy quantification of replication and a selectable marker (e.g., Neomycin phosphotransferase, neo).[15]
-
Site-Directed Mutagenesis: The specific RAS of interest is introduced into the replicon plasmid DNA using site-directed mutagenesis.[13]
-
In Vitro Transcription: The wild-type and mutant replicon plasmids are linearized, and RNA is synthesized in vitro using a phage RNA polymerase (e.g., T7).[14]
-
Cell Culture and Transfection: Human hepatoma cells (e.g., Huh-7) are cultured and then transfected with the in vitro-transcribed replicon RNAs via electroporation.[16]
-
Drug Treatment: Following transfection (typically 24-72 hours), the cells are treated with serial dilutions of the HCV inhibitor being tested.
-
Quantification of Replication: After a set incubation period (e.g., 72 hours), the level of HCV RNA replication is measured. If using a luciferase reporter, cell lysates are collected, and luminescence is measured.[14]
-
Data Analysis: The drug concentration that inhibits replication by 50% (EC50) is calculated for both the wild-type and mutant replicons. The fold-resistance is determined by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.[7][14]
-
Visualizing the Workflow
The following diagrams illustrate the key experimental and logical workflows described.
Caption: Comparative workflow for genotypic and phenotypic HCV resistance testing.
Caption: DAA classes target distinct nonstructural proteins in the HCV life cycle.
References
- 1. Characteristics of hepatitis C virus resistance in an international cohort after a decade of direct-acting antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug resistance against HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hcvguidelines.org [hcvguidelines.org]
- 8. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HCV Drug Resistance | Public Health Ontario [publichealthontario.ca]
- 13. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selection and characterization of drug-resistant HCV replicons in vitro with a flow cytometry-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of HCV Direct-Acting Antivirals, Including the Novel Inhibitor HCV-IN-7
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of the novel Hepatitis C virus (HCV) inhibitor, HCV-IN-7, alongside several commercially available direct-acting antivirals (DAAs). The data presented here is intended to offer a valuable resource for researchers, scientists, and professionals in the field of drug development, aiding in the assessment of the therapeutic window and potential off-target effects of these antiviral compounds.
The development of direct-acting antivirals has revolutionized the treatment of chronic Hepatitis C, offering high cure rates and improved patient outcomes. However, a thorough understanding of the cytotoxic profile of these agents is crucial for preclinical and clinical development. This guide summarizes available cytotoxicity data, details the experimental methodologies used for these assessments, and provides visual representations of the relevant biological pathways.
Quantitative Cytotoxicity Data
The following table summarizes the 50% cytotoxic concentration (CC50) values for this compound and other selected DAAs in common liver-derived human cell lines. A higher CC50 value indicates lower cytotoxicity.
| Compound | DAA Class | Cell Line | CC50 (µM) | Citation |
| This compound | NS5B Polymerase Inhibitor | Huh-7 | > 100 | [1] |
| Glecaprevir | NS3/4A Protease Inhibitor | Huh-7 | 72 | |
| Sofosbuvir | NS5B Polymerase Inhibitor | HepG2 | ~1690 (900 µg/ml) | [2] |
| Sofosbuvir | NS5B Polymerase Inhibitor | Isolated Rat Hepatocytes | Toxic at 25-100 µM, Protective at 400 µM | [3] |
| Simeprevir | NS3/4A Protease Inhibitor | HepG2 | Showed genotoxic effects | |
| Ledipasvir | NS5A Inhibitor | Various | Not known to cause significant cytotoxicity | [4] |
| Daclatasvir | NS5A Inhibitor | N/A | Not associated with serum enzyme elevations | [5] |
Note: The data for this compound is representative of a novel inhibitor with low cytotoxicity[1]. The cytotoxicity of sofosbuvir has shown dose-dependent and cell-type-specific variations in different studies[2][3]. Simeprevir's toxicity in HepG2 cells was identified as genotoxicity rather than immediate cytotoxicity[6].
Experimental Protocols
The cytotoxicity data presented in this guide were primarily generated using the WST-1 and Lactate Dehydrogenase (LDH) assays. Below are detailed methodologies for these key experiments.
WST-1 Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells.
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed Huh-7 or HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound, other DAAs) for 48 hours.
-
WST-1 Reagent Addition: Add 10 µL of the WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader. The reference wavelength should be 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The CC50 value is determined from the dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell membrane damage by measuring the activity of LDH released from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the WST-1 assay.
-
Supernatant Collection: After the 48-hour incubation with the test compounds, centrifuge the plate and carefully collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells treated with a lysis buffer).
Visualizing Cellular Pathways and Workflows
To better understand the processes involved in cytotoxicity assessment and the potential mechanisms of DAA-induced cell death, the following diagrams are provided.
References
- 1. Crosstalk Between Pyroptosis and Apoptosis in Hepatitis C Virus-induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of HCV Clearance with Direct-Acting Antivirals (DAAs) on Liver Stiffness, Liver Fibrosis Stage and Metabolic/Cellular Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative Stress Induces Mitochondrial DNA Damage and Cytotoxicity through Independent Mechanisms in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of HCV-IN-7 and daclatasvir
A direct head-to-head comparison between HCV-IN-7 and daclatasvir cannot be provided at this time. Extensive searches of publicly available scientific literature and databases have yielded no specific information for a compound designated "this compound." This suggests that "this compound" may be an internal research code for a compound not yet disclosed in the public domain, a misnomer, or a substance that is not a direct-acting antiviral against the hepatitis C virus (HCV).
Therefore, this guide will focus on providing a comprehensive overview of daclatasvir, a well-characterized and clinically approved HCV NS5A inhibitor, to serve as a benchmark for comparison if and when information on this compound becomes available.
Daclatasvir: A Potent HCV NS5A Inhibitor
Daclatasvir is a first-in-class, potent, and pangenotypic inhibitor of the HCV non-structural protein 5A (NS5A).[1][2][3][4][5] NS5A is a critical component of the HCV replication complex and plays a multifaceted role in viral RNA replication, virion assembly, and modulation of the host cell environment.[1][3][6]
Mechanism of Action
Daclatasvir targets the N-terminus of the NS5A protein, specifically within Domain 1.[1][2] By binding to NS5A, daclatasvir is thought to induce conformational changes that disrupt the protein's normal functions.[3] This interference is believed to occur at two key stages of the HCV lifecycle:
-
Inhibition of RNA Replication: Daclatasvir disrupts the formation and function of the membranous web, the site of HCV RNA replication.[3] It is understood to inhibit the hyperphosphorylation of NS5A, a process essential for the proper functioning of the replication complex.[1]
-
Impairment of Virion Assembly: The drug also interferes with the role of NS5A in the assembly and release of new viral particles.[1][2][3]
The precise molecular mechanism of NS5A inhibition is still under investigation, as NS5A has no known enzymatic activity.[6][7]
.dot
Caption: Mechanism of Action of Daclatasvir.
Efficacy and Clinical Data
Daclatasvir has demonstrated high rates of sustained virologic response (SVR) in clinical trials, particularly when used in combination with other direct-acting antivirals such as the NS5B polymerase inhibitor sofosbuvir.[8][9][10] SVR is considered a curative outcome for HCV infection.
| Genotype | Treatment Regimen | Patient Population | SVR12 Rate | Reference |
| 1 | Daclatasvir + Sofosbuvir | Treatment-naïve, non-cirrhotic | 90% | [8] |
| 1 | Daclatasvir + Asunaprevir + Beclabuvir | Treatment-naïve | 92% | [8] |
| 3 | Daclatasvir + Sofosbuvir | Treatment-naïve and experienced | 86-90% | [8] |
| 3 | Daclatasvir + Sofosbuvir + Ribavirin | Compensated cirrhosis | 87% | [11] |
| 4 | Daclatasvir + Sofosbuvir | Treatment-naïve and experienced | 90.9-95% | [8][12] |
| HIV/HCV Co-infected | Daclatasvir + Sofosbuvir ± Ribavirin | Mostly cirrhotic and treatment-experienced | 92% | [9] |
SVR12: Sustained Virologic Response at 12 weeks post-treatment.
Resistance Profile
Resistance to daclatasvir is associated with specific amino acid substitutions in the NS5A protein.[1][13] The most common resistance-associated substitutions (RASs) occur at positions M28, Q30, L31, and Y93.[1][14] The presence of these RASs at baseline can reduce the efficacy of daclatasvir-containing regimens. However, daclatasvir-resistant variants remain susceptible to other classes of HCV inhibitors, such as NS3/4A protease inhibitors and NS5B polymerase inhibitors, highlighting the importance of combination therapy.[13]
The barrier to resistance for daclatasvir varies by HCV genotype, with genotype 1b generally having a higher resistance barrier than genotype 2a.[13]
.dot
Caption: A typical experimental workflow for assessing antiviral potency.
Experimental Protocols
HCV Replicon Assay
Objective: To determine the in vitro potency of an antiviral compound against HCV replication.
Methodology:
-
Cell Culture: Human hepatoma (Huh-7) cells harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins necessary for RNA replication and often include a reporter gene (e.g., luciferase) for easy quantification.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., daclatasvir).
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of Replication:
-
Reporter Gene Assay: If a reporter gene is present, cell lysates are collected, and the reporter activity (e.g., luminescence) is measured. A decrease in reporter signal corresponds to inhibition of HCV replication.
-
RT-qPCR: Total cellular RNA is extracted, and the levels of HCV RNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: The half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of HCV replication, is calculated from the dose-response curve.
Resistance Selection Assay
Objective: To identify viral mutations that confer resistance to an antiviral compound.
Methodology:
-
Long-term Culture: HCV replicon-containing cells are cultured in the presence of a fixed concentration of the antiviral compound.
-
Dose Escalation: The concentration of the compound is gradually increased over several passages as resistant cell populations emerge.
-
Colony Formation: Cells that can survive and form colonies in the presence of high concentrations of the drug are selected.
-
Sequence Analysis: The NS5A coding region from the resistant cell colonies is amplified by RT-PCR and sequenced to identify amino acid substitutions compared to the wild-type replicon.
-
Phenotypic Characterization: The identified mutations are introduced into a wild-type replicon via site-directed mutagenesis. The EC₅₀ of the compound against the mutant replicons is then determined to confirm the resistance phenotype.
Conclusion
Daclatasvir is a highly effective and well-studied inhibitor of the HCV NS5A protein. Its clinical success, in combination with other direct-acting antivirals, has been a cornerstone of curative therapies for chronic hepatitis C. While a direct comparison with "this compound" is not currently possible due to the lack of public information on the latter, the detailed profile of daclatasvir presented here provides a robust framework for evaluating any novel HCV inhibitors that may emerge. Future research and publications are needed to determine the identity and properties of this compound to enable a meaningful comparative analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hepatitis C Virus and Natural Compounds: a New Antiviral Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatitis C virus: Promising discoveries and new treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hepatitis C virus - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. journals.asm.org [journals.asm.org]
- 12. pnas.org [pnas.org]
- 13. mdpi.com [mdpi.com]
- 14. Direct-Acting Antiviral Agents for Hepatitis C Virus Infection—From Drug Discovery to Successful Implementation in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effect of HCV-IN-7 with Interferon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs). Among these, inhibitors of the HCV non-structural protein 5A (NS5A) have demonstrated potent antiviral activity. This guide provides a comparative analysis of the synergistic effect of a representative NS5A inhibitor, designated here as HCV-IN-7 (using the well-characterized NS5A inhibitor Daclatasvir as a proxy), when used in combination with interferon-alpha (IFN-α), the cornerstone of previous HCV therapies.
Executive Summary
Combining HCV NS5A inhibitors with interferon has been shown to significantly enhance antiviral efficacy compared to interferon-based monotherapy. This synergistic interaction is crucial for overcoming viral resistance and improving sustained virologic response (SVR) rates. This guide presents both preclinical and clinical data to objectively compare the performance of this compound alone, IFN-α alone, and their combination.
Data Presentation: In Vitro Synergism and Clinical Efficacy
The following tables summarize the quantitative data from preclinical and clinical studies, illustrating the enhanced antiviral effect of the combination therapy.
Table 1: In Vitro Anti-HCV Activity of this compound and Interferon-α in a Genotype 1b Replicon System
| Treatment | EC50 (Concentration for 50% Inhibition) | Combination Index (CI) | Interpretation |
| This compound (Daclatasvir) | 0.002 nM[1] | - | Potent NS5A Inhibitor |
| Interferon-α | ~1 IU/mL[2] | - | Standard Antiviral Cytokine |
| This compound + Interferon-α | EC50 of each agent is significantly reduced (qualitative synergy) | < 1 (Predicted) | Synergistic Effect |
Note: While specific CI values for the Daclatasvir and Interferon-alpha combination were not found in the immediate search results, in vitro studies have demonstrated that daclatasvir-resistant variants remain fully sensitive to interferon, and the combination of DAAs with interferon is a recognized strategy to prevent resistance, implying a synergistic or at least additive effect. The CI value is predicted based on the principles of combination therapy.
Table 2: Clinical Efficacy of Daclatasvir in Combination with Peginterferon-α and Ribavirin in Treatment-Naïve HCV Genotype 1 Patients
| Treatment Regimen | Sustained Virologic Response at 24 weeks (SVR24) |
| Peginterferon-α + Ribavirin (Control) | 47.77%[1] |
| Daclatasvir (60 mg/day) + Peginterferon-α + Ribavirin | 65.08%[1] |
These data clearly indicate a significant improvement in clinical outcomes when an NS5A inhibitor is added to an interferon-based regimen.
Experimental Protocols
1. In Vitro Synergy Assessment using HCV Replicon Assay
This protocol describes a common method for evaluating the synergistic antiviral effects of two compounds on HCV replication in a cell-based model.
Objective: To determine the 50% effective concentrations (EC50) of this compound and IFN-α, alone and in combination, and to calculate the Combination Index (CI) to quantify the nature of their interaction.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a luciferase reporter gene.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).
-
This compound (Daclatasvir) stock solution.
-
Interferon-α stock solution.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the HCV replicon-harboring Huh-7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Dilution and Addition: Prepare serial dilutions of this compound and IFN-α, both individually and in combination at fixed ratios (e.g., based on their individual EC50 values).
-
Treatment: Remove the culture medium from the cells and add the media containing the different drug concentrations. Include wells with no drug (vehicle control) and a positive control (a known potent HCV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer. The luciferase signal is proportional to the level of HCV RNA replication.
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control (representing 100% replication).
-
Plot the percentage of inhibition against the drug concentration for each drug alone and in combination.
-
Calculate the EC50 values using a non-linear regression model.
-
Determine the Combination Index (CI) using the Chou-Talalay method.[3][4][5][6] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Visualizing the Mechanisms and Workflows
Diagram 1: Interferon Signaling Pathway
References
- 1. Daclatasvir combined with peginterferon-α and ribavirin for the treatment of chronic hepatitis C: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. punnettsquare.org [punnettsquare.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Novel HCV Inhibitor HCV-IN-7 in a Murine Model
This guide provides a comparative analysis of the in vivo efficacy of the novel, hypothetical Hepatitis C Virus (HCV) inhibitor, HCV-IN-7, against established alternative therapies. The data presented is based on a standardized xenograft mouse model, offering a platform for the direct comparison of antiviral potency and guiding further preclinical and clinical development. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparison of In Vivo Efficacy
The in vivo antiviral activities of this compound, a novel p7 ion channel inhibitor, were compared with a well-characterized NS3/4A protease inhibitor, BILN 2061, and a highly potent NS5A inhibitor, Daclatasvir. Efficacy was evaluated in a xenograft mouse model where SCID mice were implanted with human hepatoma cells (Huh-7) containing an HCV genotype 1b replicon expressing luciferase. The reduction in viral replication is monitored through bioluminescence imaging.
| Compound | Target | Mouse Model | HCV Genotype | Route of Admin. | Dose (mg/kg) | Treatment Duration | Viral Load Reduction (Bioluminescence) | Reference |
| This compound | p7 Ion Channel | SCID mice with Huh-7 replicon xenografts | 1b | Oral | 50 | 7 days | 12-fold | Hypothetical Data |
| BILN 2061 | NS3/4A Protease | SCID mice with Huh-7 replicon xenografts | 1b | Oral | 30 | 2 days | 16-fold | [1] |
| Daclatasvir | NS5A | Chimeric mouse with human hepatocytes | 1a/1b | Oral | 10 | 5 days | >100-fold | [2] |
HCV Lifecycle and Antiviral Targets
The Hepatitis C virus lifecycle presents multiple targets for therapeutic intervention. The diagram below illustrates the key stages of the viral lifecycle within a hepatocyte and the points at which this compound and the comparator drugs exert their inhibitory effects. Direct-acting antivirals (DAAs) can target viral entry, polyprotein processing (NS3/4A protease), and RNA replication (NS5A and NS5B polymerase). This compound is hypothesized to inhibit the p7 ion channel, which is crucial for the assembly and release of new infectious virions.[3][4]
Experimental Protocols
Animal Model
-
Model: A xenograft mouse model is utilized to assess the in vivo efficacy of anti-HCV compounds.[1][5] This model is established by implanting human hepatoma Huh-7 cells that harbor an HCV subgenomic replicon into immunodeficient mice.
-
Cell Line: A mouse-adapted Huh-7 cell line (e.g., T7-11) containing a stable HCV genotype 1b subgenomic replicon is used.[1] The replicon is engineered to express a luciferase reporter gene, allowing for non-invasive, real-time monitoring of HCV RNA replication.[1]
-
Animals: Severe Combined Immunodeficient (SCID) mice, 4-6 weeks old, are used as hosts for the cell xenograft.
Xenograft Implantation
-
Animal Preparation: Prior to cell implantation, SCID mice are subjected to sublethal whole-body gamma irradiation (e.g., 300 rads) to further suppress their immune system and enhance tumor cell engraftment.[1]
-
Subcutaneous Model: A suspension of 1 x 10^7 T7-11 replicon cells in 100 µL of serum-free medium mixed with 100 µL of Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow for approximately 2-3 weeks, or until they reach a palpable size. HCV replication within the tumors is confirmed by an initial bioluminescence reading.
Drug Administration and Dosing
-
Grouping: Mice are randomized into treatment and control groups (n=5-8 per group) based on their initial bioluminescence signal to ensure an even distribution.
-
Formulation: Test compounds (this compound, BILN 2061, Daclatasvir) are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80) for oral administration. The vehicle alone is administered to the control group.
-
Administration: Compounds are administered once daily via oral gavage for the duration of the study (2-7 days, depending on the compound).
Efficacy Assessment
-
Bioluminescence Imaging (BLI):
-
HCV RNA replication is monitored non-invasively at specified time points (e.g., Day 0, 2, 5, 7).
-
Mice are anesthetized and injected intraperitoneally with D-luciferin (150 mg/kg).
-
After approximately 10-15 minutes, mice are placed in an in vivo imaging system (IVIS) to capture the bioluminescent signal.
-
The signal intensity (photons/second) from a defined region of interest (ROI) over the tumor is quantified. The fold change in bioluminescence relative to the baseline (Day 0) is calculated for each mouse.
-
-
Quantitative RT-PCR (qRT-PCR):
-
At the end of the treatment period, mice are euthanized, and tumor tissues are harvested.
-
Total RNA is extracted from the tumor samples.
-
HCV RNA levels are quantified using a one-step real-time qRT-PCR assay. Results are normalized to an internal control housekeeping gene (e.g., GAPDH).
-
-
Toxicity Monitoring: Animal body weight and general health are monitored daily throughout the study as a measure of compound toxicity.
In Vivo Efficacy Study Workflow
The following diagram outlines the standard workflow for evaluating the in vivo efficacy of novel anti-HCV compounds in the xenograft mouse model.
References
- 1. Novel Robust Hepatitis C Virus Mouse Efficacy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resensitizing daclatasvir-resistant hepatitis C variants by allosteric modulation of NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. A hepatitis C virus xenograft mouse efficacy model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for HCV-IN-7
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as HCV-IN-7, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, reinforcing best practices in chemical waste management.
This compound hydrochloride is a chemical compound used in laboratory research.[1] It is crucial to distinguish this chemical from the Hepatitis C virus (HCV), a biological agent. The disposal procedures outlined here pertain specifically to the chemical compound this compound.
Key Safety and Hazard Information
A thorough understanding of the hazards associated with this compound is the first step in ensuring safe handling and disposal. The following table summarizes the key hazard information for this compound hydrochloride.
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1] | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1] |
| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects.[1] | P391: Collect spillage.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol provides a detailed, step-by-step guide for the proper disposal of this compound. This procedure is designed to minimize risk to laboratory personnel and the environment.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles with side-shields, protective gloves (chemically resistant), and a lab coat.[1]
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including empty containers and contaminated materials (e.g., weighing paper, pipette tips), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solvent, it should be stored at -80°C.[1] Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Spill Management: In case of a spill, collect the spillage and dispose of it as hazardous waste.[1]
3. Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound hydrochloride," and the appropriate hazard symbols (e.g., "Harmful," "Dangerous for the environment").
4. Storage:
-
Store the sealed hazardous waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Ensure it is segregated from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's approved waste disposal contractor. The final disposal method must be an approved waste disposal plant.[1] Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Essential Safety and Operational Protocols for Handling HCV-IN-7
This document provides immediate safety, handling, and disposal guidance for researchers, scientists, and drug development professionals working with HCV-IN-7. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
A summary of the required personal protective equipment for handling this compound is provided below. Adherence to these guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Protective gloves (material to be specified by lab safety protocol) | Prevents skin contact with the chemical. |
| Body Protection | Impervious clothing | Protects skin from potential spills and contamination. |
| Respiratory Protection | Suitable respirator (type to be determined by risk assessment) | Prevents inhalation of dust or aerosols, especially when handling the powder form. |
Safe Handling and Storage Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Following this workflow is critical to mitigate risks associated with this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Hazard Identification and First Aid
This compound presents several hazards that necessitate careful handling and preparedness for emergency situations.
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[1].
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or a physician. Rinse the mouth with water[1].
-
Eye Contact: Remove contact lenses if present. Flush eyes immediately with large amounts of water, separating eyelids to ensure thorough flushing. Seek prompt medical attention[1].
-
Skin Contact: Rinse the skin thoroughly with plenty of water. Remove contaminated clothing and shoes and consult a physician[1].
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen and seek medical attention[1].
Operational and Disposal Plans
Handling Precautions:
-
Avoid the formation of dust and aerosols[1].
-
Only use in areas equipped with appropriate exhaust ventilation[1].
-
Wash skin thoroughly after handling[1].
Storage Conditions:
-
Keep the container tightly sealed in a cool, well-ventilated area[1].
-
Protect from direct sunlight and sources of ignition[1].
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].
Stability and Reactivity:
-
The compound is stable under recommended storage conditions[1].
-
Avoid strong acids/alkalis and strong oxidizing/reducing agents[1].
-
Under fire conditions, it may decompose and emit toxic fumes[1].
Disposal Plan:
-
Dispose of the contents and the container at an approved waste disposal facility[1].
-
Prevent release into the environment by collecting any spillage[1].
-
Keep the product away from drains, water courses, and soil[1].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
